Human parainfluenza virus type 3 fusion
Description
Significance of Human Parainfluenza Virus Type 3 as a Human Pathogen
Human parainfluenza virus type 3 is a leading cause of lower respiratory tract infections in infants and young children, second only to respiratory syncytial virus (RSV). medscape.com It is the most frequently isolated serotype of HPIV worldwide and is a primary cause of bronchiolitis and pneumonia in children under one year of age. medscape.comwikipedia.org HPIV3 infections can occur year-round, with peaks often observed in the spring and summer. medscape.com By the age of two, a majority of children have been exposed to HPIV3, and by age six, nearly all children have been infected. medscape.comthenativeantigencompany.com
While typically causing milder, cold-like symptoms in healthy adults, HPIV3 can lead to severe disease in immunocompromised individuals and the elderly. medscape.comrarediseases.org The virus is a significant cause of morbidity and mortality in these vulnerable populations. nih.gov Reinfection with HPIV3 is common throughout life, although subsequent infections are generally less severe. medscape.com The significant disease burden associated with HPIV3 underscores the importance of understanding its mechanisms of infection to develop effective antiviral therapies and vaccines. plos.org
Table 1: Clinical Significance of HPIV-3
| Population Group | Common Clinical Manifestations | Severity |
|---|---|---|
| Infants and Young Children | Bronchiolitis, Pneumonia, Croup medscape.comwikipedia.org | High, a leading cause of hospitalization wikipedia.org |
| Healthy Adults | Upper respiratory tract infections (common cold) medscape.com | Generally mild thenativeantigencompany.com |
Classification and General Virion Structure of HPIV3
Human parainfluenza virus type 3 belongs to the Paramyxoviridae family, a diverse group of enveloped, single-stranded RNA viruses. wikipedia.orgnih.gov This family is further divided into several subfamilies and genera. ictv.global HPIV3 is classified within the genus Respirovirus, along with HPIV-1. medscape.comictv.global Viruses in this genus are characterized by their ability to cause respiratory illnesses. ictv.global
The HPIV3 virion is pleomorphic, typically ranging in size from 150 to 250 nanometers in diameter. wikipedia.org It possesses a non-segmented, negative-sense RNA genome that is approximately 15,000 nucleotides long. medscape.comwikipedia.org This genome encodes for six primary structural proteins: the nucleocapsid protein (NP), phosphoprotein (P), matrix protein (M), fusion (F) protein, hemagglutinin-neuraminidase (HN) protein, and the large polymerase protein (L). medscape.comnih.gov
The viral core, containing the RNA genome encapsidated by the nucleocapsid protein, is surrounded by a lipid envelope derived from the host cell membrane. medscape.com Embedded within this envelope are two crucial glycoproteins that project outwards as spikes: the hemagglutinin-neuraminidase (HN) protein and the fusion (F) protein. medscape.comnih.gov The HN protein is responsible for attaching the virus to sialic acid-containing receptors on the surface of host cells. researchgate.net The F protein is a class I viral fusion protein that mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. nih.govuniprot.org
Table 2: Key Components of the HPIV-3 Virion
| Component | Description | Primary Function(s) |
|---|---|---|
| Genome | Single-stranded, negative-sense RNA | Encodes viral proteins medscape.comwikipedia.org |
| Nucleocapsid Protein (NP) | Binds to the viral RNA to form the nucleocapsid | Protects the viral genome medscape.comnih.gov |
| Phosphoprotein (P) | Component of the RNA polymerase complex | Facilitates RNA synthesis medscape.comnih.gov |
| Matrix Protein (M) | Lines the inner surface of the viral envelope | Facilitates virus assembly and budding medscape.comnih.gov |
| Hemagglutinin-Neuraminidase (HN) Protein | Envelope glycoprotein (B1211001) | Binds to host cell receptors (sialic acid) researchgate.net |
| Fusion (F) Protein | Envelope glycoprotein | Mediates fusion of viral and host cell membranes nih.gov |
| Large Polymerase Protein (L) | RNA-dependent RNA polymerase | Transcribes and replicates the viral genome medscape.comnih.gov |
Central Role of the Fusion (F) Protein in HPIV3 Infectivity and Pathogenesis
The fusion (F) protein is indispensable for HPIV3 infectivity. nih.gov It exists on the virion surface as a trimer of F0 precursors. nih.gov For the virus to become infectious, this F0 precursor must be cleaved by host cell proteases into two disulfide-linked subunits: F1 and F2. nih.gov This cleavage event is a critical activation step, exposing a hydrophobic fusion peptide at the N-terminus of the F1 subunit. nih.gov
Upon binding of the viral HN protein to a host cell receptor, the F protein undergoes a series of dramatic conformational changes. researchgate.netnih.gov This is triggered by an interaction between the receptor-bound HN and the F protein. researchgate.net The activated F protein then inserts its newly exposed fusion peptide into the target cell membrane. nih.gov Following this insertion, the F protein refolds into a stable post-fusion hairpin structure, which forces the viral and cellular membranes into close proximity, leading to their merger and the subsequent release of the viral nucleocapsid into the host cell cytoplasm. uniprot.org The F protein's ability to mediate membrane fusion is not only crucial for viral entry but also for the formation of syncytia (large, multinucleated cells), a characteristic cytopathic effect of HPIV3 infection in cell culture. uniprot.org
Historical Context and Evolution of HPIV3 F Protein Research
Human parainfluenza viruses were first identified in the late 1950s. thenativeantigencompany.com Early research focused on isolating and characterizing these new respiratory pathogens. The prototype strain of HPIV3, Wash/47885/57, was isolated in 1957. nih.gov Subsequent studies elucidated the fundamental roles of the HN and F glycoproteins in viral attachment and entry.
Research on the HPIV3 F protein has evolved significantly over the decades. Initial studies focused on its antigenic properties and its role in inducing neutralizing antibodies. nih.gov With the advent of molecular biology techniques, the gene encoding the F protein was sequenced, allowing for detailed analysis of its structure and function. nih.gov Comparative sequence analyses of F genes from various clinical isolates have revealed insights into the genetic diversity and evolution of HPIV3. nih.gov These studies have shown that while the amino acid sequence of the F protein is highly conserved, there are distinct lineages of HPIV3 that can be distinguished by specific amino acid differences in the F protein. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C183H294N54O59 |
|---|---|
Molecular Weight |
4195 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C183H294N54O59/c1-19-89(12)143(177(292)202-79-135(248)206-120(70-132(189)245)165(280)223-118(67-96-76-200-101-40-26-24-38-99(96)101)164(279)218-114(148(192)263)69-98-78-197-85-203-98)234-175(290)129(83-241)232-169(284)124(74-141(259)260)226-163(278)117(66-88(10)11)219-153(268)106(45-31-35-61-187)208-156(271)109(48-53-131(188)244)214-167(282)122(72-134(191)247)225-173(288)127(81-239)230-155(270)107(46-36-62-198-182(193)194)209-152(267)108(47-37-63-199-183(195)196)216-179(294)145(91(14)21-3)235-170(285)119(68-97-77-201-102-41-27-25-39-100(97)102)222-158(273)111(50-55-137(251)252)212-151(266)105(44-30-34-60-186)211-172(287)126(80-238)231-160(275)112(51-56-138(253)254)213-157(272)110(49-54-136(249)250)215-161(276)115(64-86(6)7)221-168(283)123(73-140(257)258)227-174(289)128(82-240)229-154(269)104(43-29-33-59-185)207-149(264)94(17)204-150(265)103(42-28-32-58-184)210-166(281)121(71-133(190)246)224-162(277)116(65-87(8)9)220-159(274)113(52-57-139(255)256)217-180(295)146(92(15)22-4)237-176(291)130(84-242)233-181(296)147(93(16)23-5)236-171(286)125(75-142(261)262)228-178(293)144(90(13)20-2)205-95(18)243/h24-27,38-41,76-78,85-94,103-130,143-147,200-201,238-242H,19-23,28-37,42-75,79-84,184-187H2,1-18H3,(H2,188,244)(H2,189,245)(H2,190,246)(H2,191,247)(H2,192,263)(H,197,203)(H,202,292)(H,204,265)(H,205,243)(H,206,248)(H,207,264)(H,208,271)(H,209,267)(H,210,281)(H,211,287)(H,212,266)(H,213,272)(H,214,282)(H,215,276)(H,216,294)(H,217,295)(H,218,279)(H,219,268)(H,220,274)(H,221,283)(H,222,273)(H,223,280)(H,224,277)(H,225,288)(H,226,278)(H,227,289)(H,228,293)(H,229,269)(H,230,270)(H,231,275)(H,232,284)(H,233,296)(H,234,290)(H,235,285)(H,236,286)(H,237,291)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H4,193,194,198)(H4,195,196,199)/t89-,90-,91-,92-,93-,94-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,143-,144-,145-,146-,147-/m0/s1 |
InChI Key |
QKVINXTXHJFIDX-CKKCYRGRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC=N5)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Structural Biology of the Human Parainfluenza Virus Type 3 Fusion F Protein
Overall Architecture and Oligomeric State of the HPIV3 F Protein
The HPIV3 F protein is a trimeric glycoprotein (B1211001) embedded in the viral envelope. asm.org Its structure is crucial for its function in viral entry.
F0 Precursor, F1, and F2 Subunits
The HPIV3 F protein is initially synthesized as an inactive precursor protein called F0. asm.orgnih.gov To become fusion-competent, F0 must be cleaved by host cell proteases into two disulfide-linked subunits: the smaller F2 subunit and the larger F1 subunit. frontiersin.orgnih.gov This cleavage is essential for the infectivity of the virus. nih.gov The cleavage event exposes a hydrophobic region known as the fusion peptide at the N-terminus of the F1 subunit. asm.orgnih.gov This fusion peptide plays a direct role in inserting into the target cell membrane during the fusion process. nih.gov
| Subunit | Description | Key Features |
| F0 | Inactive precursor of the fusion protein. | Synthesized as a single polypeptide chain that assembles into a trimer. asm.org |
| F1 | Larger subunit after cleavage of F0. | Contains the fusion peptide at its N-terminus and heptad repeat regions (HRA and HRB). asm.orgnih.gov |
| F2 | Smaller subunit after cleavage of F0. | Remains linked to the F1 subunit via a disulfide bond. nih.gov |
Conformational States of the HPIV3 F Protein
The HPIV3 F protein undergoes a series of dramatic and irreversible conformational changes to drive membrane fusion. These transitions are from a high-energy metastable state to a low-energy stable state. asm.orgnih.gov
Metastable Pre-fusion Conformation
Prior to engaging with a host cell, the cleaved F protein exists in a metastable, pre-fusion conformation. asm.orgnih.gov In this state, the hydrophobic fusion peptide is sequestered within the trimer, preventing premature interaction with membranes. nih.gov This conformation is energetically primed for a significant structural rearrangement upon receiving a trigger, which is typically initiated by the viral attachment protein (hemagglutinin-neuraminidase or HN) binding to a receptor on the host cell. nih.gov The pre-fusion structure features a globular head and a stalk region. nih.gov
Intermediate States during Transition (e.g., Pre-hairpin Intermediate)
Upon triggering, the F protein transitions through one or more transient intermediate states. uniprot.org A key intermediate is the pre-hairpin intermediate. asm.orguniprot.org During this stage, the F protein undergoes a major structural rearrangement where the fusion peptide is exposed and inserts into the target cell membrane. asm.org This extended intermediate bridges the viral and host cell membranes. nih.gov The formation of the pre-hairpin intermediate involves the refolding of specific domains within the F1 subunit. asm.org
Stable Post-fusion Conformation (Six-Helix Bundle)
The final and most stable conformation of the F protein is the post-fusion state. asm.orgnih.gov This state is characterized by the formation of a highly stable six-helix bundle (6HB). pnas.orgnih.gov The 6HB is formed by the zipping up of two heptad repeat regions within the F1 subunit, known as HRA and HRB. asm.org This refolding process pulls the viral and cellular membranes into close proximity, driving the merger of the two lipid bilayers and the formation of a fusion pore, which allows the viral genome to enter the host cell cytoplasm. nih.gov The transition to this thermostable, low-energy post-fusion conformation is irreversible and provides the energy required for membrane fusion. asm.org
| Conformational State | Key Structural Features | Functional Role |
| Pre-fusion | Metastable trimer with a globular head and stalk; fusion peptide is buried. asm.orgnih.gov | Primed state on the virion surface, awaiting a trigger for fusion. nih.gov |
| Pre-hairpin Intermediate | Extended conformation with the fusion peptide inserted into the target membrane. asm.org | Bridges the viral and host cell membranes. nih.gov |
| Post-fusion | Highly stable six-helix bundle (6HB) formed by heptad repeat regions. pnas.orgnih.gov | Drives the apposition and merger of the viral and host membranes. uniprot.org |
Key Structural Domains and Elements
The Human Parainfluenza Virus Type 3 (HPIV-3) Fusion (F) protein is a class I viral fusion protein essential for the virus's entry into host cells. uniprot.org It is a trimeric glycoprotein that undergoes significant conformational changes to mediate the fusion of the viral envelope with the host cell membrane. uniprot.orgwisc.edu The protein is synthesized as an inactive precursor, F0, which is then cleaved by host proteases into two disulfide-linked subunits, F1 and F2. asm.org This cleavage is a critical activation step. asm.org The structure of the F protein can be broadly divided into a globular head, a neck, and a stalk region, which are composed of several key functional domains. nih.govnorthwestern.edupnas.org
Fusion Peptide: Structure and Position
The fusion peptide is a short, hydrophobic segment of amino acids that is critical for initiating the membrane fusion process. nih.gov In the inactive F0 precursor, this peptide is buried within the protein's structure. nih.govresearchgate.net Proteolytic cleavage of F0 between residues 109 and 110 exposes the fusion peptide at the newly formed N-terminus of the F1 subunit. uniprot.orgasm.org Upon activation, the F protein undergoes a major conformational change that projects the fusion peptide from the side of the molecule, allowing it to insert into the target host cell membrane. wisc.edunih.gov This insertion is the first step in bringing the viral and cellular membranes into close proximity for fusion. wisc.edu
Heptad Repeat Regions (HR1/HRA and HR2/HRB)
The F protein contains two critical heptad repeat regions, designated HR1 (or HRA) and HR2 (or HRB), which are fundamental to the fusion mechanism. nih.gov These regions are characterized by a repeating seven-amino-acid pattern that predisposes them to form α-helical coiled-coil structures. wisc.edu
Prefusion State: In the metastable prefusion conformation, HRA is in a spring-loaded state, while HRB contributes to the formation of the coiled-coil stalk. nih.gov
Postfusion State: Following activation and insertion of the fusion peptide into the host membrane, the F protein refolds dramatically. HRA forms a central, triple-stranded coiled coil. The HRB regions then fold back and pack into the grooves of this central HRA coiled coil. pnas.orgnih.gov This interaction forms a highly stable, six-helix bundle (6HB) structure. pnas.orgnih.gov The formation of this 6HB is the driving force that pulls the viral and host cell membranes together, leading to membrane merger and the creation of a fusion pore. uniprot.org The crystal structure of the uncleaved ectodomain of HPIV-3 F unexpectedly revealed this 6HB conformation, suggesting that without the transmembrane anchor, the protein favors this stable postfusion state. pnas.orgnih.gov
| Domain | Location in F1 Subunit | Conformation (Prefusion) | Conformation (Postfusion) | Function |
| HR1 / HRA | N-terminal region | Spring-loaded conformation | Forms central triple-stranded coiled coil | Core component of the six-helix bundle |
| HR2 / HRB | C-terminal region | Forms part of the stalk | Packs into grooves of the HRA coiled coil | Completes the six-helix bundle, driving membrane fusion |
Transmembrane Domain and Cytoplasmic Tail
The transmembrane (TM) domain anchors the F protein trimer in the viral envelope. nih.gov Structural studies suggest that this anchor domain plays a profound role in stabilizing the high-energy, metastable prefusion conformation of the F protein. nih.govnih.gov The removal of the TM domain in soluble ectodomain constructs leads the protein to spontaneously adopt the more stable postfusion conformation. pnas.orgnih.gov
The cytoplasmic tail (CT) is the portion of the protein that extends into the interior of the virion. nih.gov Research on related parainfluenza viruses indicates that the F protein's cytoplasmic tail is critical for the proper assembly of new virus particles. scienceopen.com It is believed to interact with other viral structural components, such as the matrix (M) protein, to ensure the efficient incorporation of the glycoproteins into budding virions. scienceopen.com Deletions or significant alterations in the F protein's cytoplasmic tail can severely impair the production of infectious virus particles. scienceopen.com
Globular Head, Neck, and Stalk Regions
The crystal structure of the HPIV-3 F ectodomain reveals a trimer with clearly defined regions: a globular head, a connecting neck, and an extended stalk. nih.govnorthwestern.edupnas.org
Globular Head: This region is located at the membrane-distal apex of the protein and is predominantly composed of β-sheet structures. nih.govpnas.org It contains key antigenic sites that are targets for neutralizing antibodies. nih.govresearchgate.net The head is formed by three domains (DI, DII, and DIII) from each monomer. nih.gov
Neck: The neck region connects the globular head to the stalk and is composed of both α-helical and β-sheet elements. nih.govpnas.org
Stalk: This region is predominantly α-helical and forms the base of the ectodomain, connecting to the transmembrane anchor. nih.govpnas.org In the postfusion conformation, the stalk is primarily composed of the stable six-helix bundle formed by the HRA and HRB domains. pnas.org
DI-DII Linker Region and its Functional Significance
The domains of the F protein are connected by linker regions that provide flexibility for conformational changes. The linker connecting domain I (DI) and domain II (DII), located at residues 369-374, has been shown to be critical for the membrane fusion process. nih.gov Studies involving mutations or deletions within this DI-DII linker region resulted in a significant reduction in the protein's fusogenic activity. nih.gov These mutations prevented the proteolytic cleavage of the F0 precursor, trapping the protein in its inactive form. This indicates that the structural integrity of the DI-DII linker is necessary for the proper folding and processing required to achieve a fusion-competent state. nih.gov
Structural Determinants of Antigenicity and Neutralizing Antibody Binding
The HPIV-3 F protein, particularly in its prefusion conformation, is a primary target for neutralizing antibodies. nih.govnih.gov Several key antigenic sites have been identified on the globular head of the protein.
Many potent HPIV-3-neutralizing antibodies target the apex of the prefusion F trimer. nih.govtandfonline.com This dominant antigenic site is structurally analogous to "site Ø" on the respiratory syncytial virus (RSV) F protein. researchgate.netresearchgate.net Antibodies binding to this apical site, such as PIA174, can effectively block the interaction with the attachment glycoprotein (HN) and prevent the conformational changes required for fusion. researchgate.net
Other neutralizing antibodies bind to distinct, non-overlapping epitopes on the F protein. nih.govtandfonline.com For example, the antibody rPIV3-18 binds to an epitope composed of segments from residues 58-66 and 184-193. nih.gov Another antibody, 3x1, binds to a site near the midsection of the F trimer head. researchgate.netnih.gov The identification of multiple neutralizing epitopes highlights the complex antigenic surface of the F protein and provides several targets for therapeutic antibody development. nih.govnih.gov
| Antibody/Site | Binding Location on F Protein | Mechanism of Neutralization (Presumed) |
| Site Ø-like (e.g., PI3-E12, PIA174) | Apex of the prefusion F trimer head nih.govresearchgate.netresearchgate.net | Blocks interaction with HN protein and subsequent fusion activation researchgate.net |
| rPIV3-18 | Involves residues 58-66 and 184-193 in the head domain nih.gov | Prevents conformational changes required for fusion |
| Site X (e.g., 3x1) | Midsection of the globular head, within HRA and DIII researchgate.netnih.gov | Sterically hinders the fusion process |
Identification and Mapping of Epitopes (e.g., Sites Ø and X)
The antigenic landscape of the HPIV-3 F protein is complex, with several epitopes recognized by neutralizing antibodies. A significant focus of research has been on identifying and mapping these sites, particularly on the prefusion conformation of the F protein, which is known to elicit more potent neutralizing antibody responses compared to the postfusion form. researchgate.net
A major antigenic site, designated Site Ø , is located at the apex of the prefusion F protein trimer. tandfonline.comresearchgate.net This site is a common target for potent neutralizing antibodies. tandfonline.com The monoclonal antibody PIA174 was instrumental in the initial characterization of this apical epitope. researchgate.netnih.gov Subsequent studies have identified other potent neutralizing monoclonal antibodies that also target this region, such as PI3-E12. nih.govtandfonline.com Competition binding experiments have shown that several neutralizing antibodies compete for binding at or near this apical site, indicating its immunodominance. tandfonline.com The structural similarity of this site to the antigenic site Ø on the respiratory syncytial virus (RSV) F protein led to the adoption of the same nomenclature for consistency. tandfonline.com
In addition to the apical site Ø, other non-overlapping epitopes that are vulnerable to neutralization have been identified. One such site has been named Site X . researchgate.net The monoclonal antibody PI3-A12 has been shown to bind to this distinct antigenic site. researchgate.net The identification of Site X demonstrates that the neutralizing antibody response to the HPIV-3 F protein is not solely directed against the apex but targets multiple vulnerable regions on the protein surface. tandfonline.comresearchgate.net
The mapping of these epitopes has been facilitated by advanced techniques such as cryo-electron microscopy (cryo-EM), which has provided high-resolution structural data of the F protein in complex with antibody fragments. researchgate.netnih.gov These structural studies have revealed that many of these neutralizing epitopes are quaternary, meaning they are formed by the interaction of multiple protomers within the F protein trimer. researchgate.netnih.gov
Table 1: Key Antigenic Sites on the HPIV-3 Fusion Protein
| Antigenic Site | Location | Key Recognizing Antibodies | Reference |
|---|---|---|---|
| Site Ø | Apex of the prefusion F trimer | PIA174, PI3-E12 | tandfonline.comresearchgate.netnih.gov |
| Site X | Non-apical region on the prefusion F protein | PI3-A12 | researchgate.net |
Conformational Epitopes and Neutralizing Antibody Recognition
The vast majority of neutralizing epitopes on the HPIV-3 F protein are conformational, meaning they are dependent on the correct three-dimensional folding of the protein. nih.gov This is particularly true for the potent neutralizing antibodies that recognize the prefusion conformation. nih.govbiorxiv.org The transition from the prefusion to the postfusion state involves significant structural rearrangements, which often leads to the disruption of these conformational epitopes. tandfonline.com
Neutralizing antibodies that recognize conformational epitopes on the prefusion F protein can exert their antiviral activity through several mechanisms. One primary mechanism is the stabilization of the prefusion conformation, preventing the F protein from undergoing the necessary conformational changes required for membrane fusion. researchgate.netnih.gov By locking the F protein in its prefusion state, these antibodies effectively block viral entry into the host cell.
The recognition of these conformational epitopes is highly specific. For instance, the potent neutralizing antibody PI3-E12 demonstrates high specificity for the prefusion conformation of the HPIV-3 F protein and does not bind to the postfusion form. nih.govtandfonline.com This specificity is crucial for its neutralizing potency. Studies using techniques like bio-layer interferometry have been employed to measure the binding affinities of these antibodies to the different conformational states of the F protein, confirming the preference of potent neutralizing antibodies for the prefusion structure. biorxiv.orgresearchgate.net
Furthermore, cryo-EM studies have provided detailed insights into the molecular interactions between neutralizing antibodies and their conformational epitopes. researchgate.netnih.gov These studies have shown that antibodies targeting the apex of the F protein (Site Ø) often bind to quaternary epitopes, which are formed by residues from more than one protomer of the F trimer. researchgate.netnih.gov This highlights the importance of the trimeric assembly of the F protein in forming key neutralizing sites. The recognition of these complex, three-dimensional structures by the immune system is a critical aspect of the protective antibody response against HPIV-3 infection.
Table 2: Characteristics of Neutralizing Antibody Recognition of HPIV-3 F Protein
| Antibody | Target Epitope Conformation | Mechanism of Neutralization | Epitope Type | Reference |
|---|---|---|---|---|
| PI3-E12 | Prefusion-specific | Stabilization of prefusion state | Conformational, Quaternary (Site Ø) | nih.govtandfonline.com |
| PIA174 | Primarily Prefusion | Binds to apex of prefusion F | Conformational, Quaternary (Site Ø) | researchgate.netnih.gov |
| PI3-A12 | Prefusion | Binds to a non-overlapping site (Site X) | Conformational | researchgate.net |
Molecular Mechanisms of Human Parainfluenza Virus Type 3 Fusion F Protein Function
HPIV3 Entry into Host Cells: A Coordinated Process
The initiation of HPIV3 infection is driven by the synergistic action of its two primary surface glycoproteins: the hemagglutinin-neuraminidase (HN) and the fusion (F) protein. nih.govasm.org This collaboration ensures that the fusion process is precisely timed and occurs at the appropriate location—the host cell surface.
Role of Hemagglutinin-Neuraminidase (HN) Protein in Receptor Binding
The initial contact between HPIV3 and a potential host cell is mediated by the HN protein. nih.govresearchgate.net HN is a multifunctional protein that recognizes and binds to sialic acid-containing receptors on the surface of the host cell. nih.govasm.org This binding is the first crucial step that anchors the virion to the target cell, paving the way for the subsequent fusion events. nih.govresearchgate.net
The HN protein possesses two distinct sialic acid-binding sites that contribute to its function. asm.org Site I is a multifunctional site responsible for both receptor binding and neuraminidase (receptor-cleaving) activities. asm.org The neuraminidase function is essential for the release of progeny virions from infected cells. researchgate.net Site II, on the other hand, is primarily involved in binding and plays a significant role in the activation of the F protein. asm.orgasm.org The presence of multiple receptor-binding sites may enhance the avidity of the virus for the host cell, facilitating a more stable attachment. nih.gov
The interaction between HN and its sialic acid receptors is a dynamic process. The affinity of HN for its receptors is a critical factor in the initiation of infection. Studies have shown that a delicate balance between the receptor-binding and neuraminidase activities of HN is necessary for efficient viral entry and spread. asm.orgasm.org
HN-F Protein Cooperativity in Membrane Fusion Activation
Following receptor engagement, the HN protein undergoes a conformational change that is transmitted to the F protein, triggering its fusogenic activity. nih.govresearchgate.netnih.gov This activation of the F protein is a critical step that leads to the insertion of the F protein's fusion peptide into the host cell membrane. asm.orgnih.gov
Research using techniques like bimolecular fluorescence complementation has revealed that HN and F proteins associate with each other on the viral surface even before the virus binds to a host cell receptor. nih.govresearchgate.netnih.gov Upon receptor binding, HN actively drives the formation of HN-F clusters at the site of fusion. nih.govnih.gov The strength and nature of the interaction between HN and F are determinants of the efficiency of the fusion process. nih.gov
The activation of the F protein by HN is a tightly regulated process to prevent premature triggering of fusion. asm.org The interaction between the two proteins ensures that the dramatic conformational changes required for membrane fusion only occur when the virus is appropriately docked on the surface of a target cell. asm.orgasm.org This precise coordination is essential for successful viral entry and the initiation of infection. nih.govresearchgate.net
Proteolytic Activation of the HPIV3 F Protein
The HPIV3 F protein is synthesized as an inactive precursor, F0, which must be proteolytically cleaved to become fusion-competent. asm.org This cleavage is a pivotal step in the viral life cycle and is mediated by host cell proteases. nih.govasm.org
Cleavage of F0 Precursor into F1 and F2 Subunits
The F0 precursor is cleaved at a specific site to generate two disulfide-linked subunits: the N-terminal F2 subunit and the C-terminal F1 subunit. uniprot.org This cleavage event exposes the hydrophobic fusion peptide at the N-terminus of the F1 subunit. asm.org The fusion peptide is essential for inserting into the target cell membrane and initiating the membrane fusion process. The F protein exists as a trimer on the viral surface, and upon activation, the F1 and F2 subunits undergo significant conformational rearrangements to drive the fusion of the viral and cellular membranes. nih.govuniprot.org
Identification and Role of Host Proteases (e.g., Furin, TMPRSS2, TMPRSS13)
The cleavage of the HPIV3 F0 protein is dependent on host cell proteases. For a long time, it was believed that the ubiquitously expressed intracellular protease, furin, was responsible for this cleavage, particularly in laboratory-adapted strains of HPIV3. nih.govasm.orguthsc.edu These lab strains often possess a multibasic cleavage site in the F0 protein that is recognized by furin during the transit of the glycoprotein (B1211001) through the trans-Golgi network. nih.govasm.org
However, recent studies on clinical or "field" strains of HPIV3 have revealed a different mechanism. These strains typically have a monobasic cleavage site and are not efficiently cleaved by furin. nih.govelsevierpure.com Instead, their activation relies on extracellular, membrane-bound serine proteases. nih.govnih.gov Through genome-wide CRISPRa screens and the use of protease inhibitors, researchers have identified Transmembrane Protease, Serine 2 (TMPRSS2) and TMPRSS13 as key host proteases capable of cleaving the F protein of HPIV3 field strains. nih.govasm.orgcolumbia.edu The expression of these proteases in specific cell types can determine the tropism and spread of the virus within the host. elsevierpure.com
| Host Protease | Location | HPIV3 Strain Specificity | Cleavage Site Preference |
|---|---|---|---|
| Furin | Trans-Golgi Network | Laboratory-adapted | Multibasic (e.g., RXKR) nih.govasm.org |
| TMPRSS2 | Cell surface (extracellular) | Field (clinical) strains | Monobasic nih.govasm.org |
| TMPRSS13 | Cell surface (extracellular) | Field (clinical) strains | Monobasic nih.govasm.org |
Extracellular Cleavage and its Implications for Viral Spread
The discovery that HPIV3 field strains undergo extracellular F protein cleavage has significant implications for our understanding of viral pathogenesis. nih.govnih.gov This "just-in-time" activation mechanism, where the F protein is cleaved at the cell surface by proteases like TMPRSS2 or TMPRSS13, may allow the virus to maintain the F protein in a more stable, uncleaved state during its transit through the respiratory tract. elsevierpure.com This could protect the virus from premature inactivation. elsevierpure.com
Extracellular cleavage also suggests that the tropism of HPIV3 within the respiratory tract may be determined by the specific expression patterns of these activating proteases. elsevierpure.com Cells that express TMPRSS2 or TMPRSS13 would be permissive to infection by field strains, facilitating viral spread. nih.govasm.org The proportion of cleaved F proteins on the virion surface, which is dictated by the availability of these host proteases, is a key regulator of HPIV3 infectivity and spread. nih.gov The use of extracellular serine protease inhibitors, such as aprotinin (B3435010) and leupeptin, has been shown to block the cleavage of F protein in field strains and reduce the release of infectious virus, further highlighting the importance of this extracellular activation pathway. asm.orgnih.gov
| Cleavage Location | Implication for Viral Fitness | Supporting Evidence |
|---|---|---|
| Intracellular (by Furin) | Pre-activated virions released. Common in lab-adapted strains. nih.govasm.org | F0 of lab strains contains a furin recognition motif. nih.gov |
| Extracellular (by TMPRSS2/13) | "Just-in-time" activation at the target cell surface. May enhance stability and regulate tropism in field strains. elsevierpure.com | Field strain F0 has a monobasic cleavage site. nih.govelsevierpure.com Inhibition by extracellular protease inhibitors blocks infection. nih.gov |
Membrane Fusion Cascade Induced by F Protein Conformational Changes
The fusion process is not a single event but a cascade of molecular rearrangements within the F protein, initiated by its interaction with the viral hemagglutinin-neuraminidase (HN) protein upon receptor binding. researchgate.netnih.gov The F protein transitions from a metastable prefusion state to a highly stable postfusion state, releasing the energy required to overcome the barriers to membrane fusion. uniprot.org
The initiation of the fusion cascade is contingent upon the coordinated action of the HPIV-3's two major surface glycoproteins: the hemagglutinin-neuraminidase (HN) and the F protein. columbia.eduresearchgate.net HN is responsible for binding to sialic acid-containing receptors on the surface of the host cell. nih.gov
Research indicates that the HN and F proteins are associated on the virion surface even before receptor engagement. nih.gov Upon HN binding to its cellular receptor, a conformational change is induced in HN, which in turn triggers the activation of the F protein. researchgate.netnih.gov This activation signal from the receptor-bound HN is crucial for the F protein to undergo the necessary structural rearrangements for fusion. nih.gov Studies have identified a second receptor-binding site on HN that is believed to play a direct role in modulating the activation of the F protein. nih.gov The interaction between HN and F is dynamic, with receptor engagement by HN driving the formation of HN-F clusters at the site of fusion, a critical step for an efficient fusion process.
Once triggered by the activated HN, the trimeric F protein undergoes a significant conformational change. This rearrangement exposes the previously concealed hydrophobic fusion peptide, which is located at the N-terminus of the F1 subunit. uniprot.orgasm.org This exposure is a critical step, as the fusion peptide is then inserted into the target host cell membrane. columbia.edu
The insertion of the fusion peptide anchors the virus to the host cell and initiates the process of bringing the two membranes into close proximity. This intermediate state, with the fusion peptide embedded in the host membrane and the transmembrane domain of the F protein still in the viral membrane, is a transient but essential phase of the fusion process. creative-diagnostics.com
Following the insertion of the fusion peptide, the F protein begins to refold into its most stable, postfusion conformation. creative-diagnostics.com This refolding process is characterized by the zippering of two heptad repeat regions within the F protein's ectodomain, designated as HR1 (or HRA) and HR2 (or HRB).
The HR1 regions of the three F protein monomers come together to form a central trimeric coiled-coil. Subsequently, the HR2 regions fold back and pack into the grooves of this central HR1 core. This interaction results in the formation of a highly stable six-helix bundle (6HB), a hallmark of class I viral fusion proteins. creative-diagnostics.com The formation of this 6HB is a highly energetic process that pulls the viral and cellular membranes into direct apposition, overcoming the hydration forces that keep them apart.
The immense energy released during the formation of the six-helix bundle drives the merger of the two membranes. The fusion process is thought to proceed through a hemifusion intermediate. In this state, the outer leaflets of the viral and cellular membranes merge, while the inner leaflets remain distinct, forming a "hemifusion stalk". youtube.com
As the F protein continues its conformational change, this unstable intermediate resolves into a fusion pore. youtube.com The fusion pore is a channel that connects the viral interior with the host cell cytoplasm. This pore then expands, allowing the viral nucleocapsid containing the genetic material to be released into the host cell, thereby initiating infection. uniprot.org
Cell-Cell Fusion (Syncytia Formation) Mediated by F Protein
In addition to mediating virus-cell fusion for entry, the HPIV-3 F protein, when expressed on the surface of an infected cell, can trigger fusion with adjacent, uninfected cells. This process of cell-cell fusion leads to the formation of large, multinucleated cells known as syncytia. uniprot.orgnih.gov
Molecular Interactions and Regulation of Human Parainfluenza Virus Type 3 Fusion F Protein
Interactions with the Hemagglutinin-Neuraminidase (HN) Protein
The fusion (F) protein of Human parainfluenza virus type 3 (HPIV-3) does not act in isolation. Its function is intricately linked to and dependent on the viral hemagglutinin-neuraminidase (HN) protein, which is responsible for binding to sialic acid-containing receptors on the host cell surface. nih.govresearchgate.net This coordinated action between HN and F is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. nih.govasm.org
HN-F Association on the Virion Surface
The HN and F proteins co-localize and form a functional complex on the surface of the HPIV-3 virion. nih.govnih.gov This association is not a random event but a specific interaction that occurs prior to any engagement with host cell receptors. nih.govplos.org The trimeric F protein and the tetrameric HN protein (composed of two dimers) are thought to interact directly, forming a pre-fusion complex that is primed for activation. nih.govuniprot.orgnih.gov This pre-receptor binding association is a key feature of the paramyxovirus entry mechanism, ensuring that the fusion machinery is in close proximity to the receptor-binding machinery, ready for a rapid and efficient response upon cell contact. nih.govplos.org
Allosteric Regulation of F Protein by HN
The activation of the F protein is a tightly regulated process that is allosterically controlled by the HN protein. uniprot.org Upon HN binding to its sialic acid receptor on a target cell, it undergoes a conformational change. uniprot.org This change in the HN structure is transmitted to the associated F protein, triggering a cascade of irreversible conformational rearrangements in the F protein. nih.govresearchgate.net This process "activates" the F protein, causing the exposure of its hydrophobic fusion peptide, which then inserts into the target cell membrane. nih.govuniprot.org This intricate signaling mechanism ensures that the fusogenic activity of the F protein is unleashed only at the appropriate time and place—when the virus is attached to a host cell. nih.gov The interaction between receptor-engaged HN and F drives the formation of glycoprotein (B1211001) clusters at the site of fusion. nih.govresearchgate.net
Role of HN Stalk and Site II in F Activation
Specific domains of the HN protein are critical for the activation of the F protein. The stalk region of HN, which connects the globular head to the viral membrane, is believed to be the primary site of interaction with the F protein. researchgate.netpnas.org Mutations within the HN stalk can impair its ability to trigger F, highlighting the importance of this domain in the activation signal transmission. pnas.orgnih.gov
Furthermore, research has identified a second receptor-binding site on the globular head of the HPIV-3 HN, termed "Site II," which is distinct from the primary sialic acid-binding and neuraminidase site (Site I). nih.govasm.org This second site, located near the HN dimer interface, plays a crucial role in triggering the F protein. nih.govasm.org Mutations in Site II can enhance the fusion-promoting properties of HN without necessarily affecting its receptor-binding avidity or neuraminidase activity at neutral pH. nih.govasm.org This suggests that the two receptor-binding sites on HN have distinct functions: Site I is primarily involved in attachment, while Site II is more directly involved in the activation of the F protein's fusion mechanism. asm.orgnih.gov The interplay between these sites allows for a finely tuned regulation of F protein activation. nih.gov
| HN Domain/Site | Function in F Protein Regulation | Key Findings |
| Stalk Region | Mediates direct interaction with the F protein and transmits the activation signal. | Mutations in the stalk can abolish F protein activation. pnas.orgnih.gov |
| Site I (Globular Head) | Primary receptor-binding and neuraminidase activity. | Responsible for initial attachment to the host cell. nih.gov |
| Site II (Globular Head/Dimer Interface) | Secondary receptor-binding site involved in triggering F protein conformational changes. | Mutations can enhance fusion promotion and are critical for infection of the natural host. researchgate.netasm.org |
Host Cell Factor Interactions and Modulation
The life cycle of HPIV-3, particularly the functionality of its F protein, is heavily dependent on host cell machinery. From its initial synthesis to its final activation, the F protein interacts with and is modulated by various host cell factors.
Host Proteases and F Protein Maturation
The HPIV-3 F protein is synthesized as an inactive precursor, F0. nih.gov To become fusion-competent, F0 must be cleaved by host cell proteases into two disulfide-linked subunits, F1 and F2. nih.govuniprot.org This cleavage is an essential maturation step that exposes the critical fusion peptide at the N-terminus of the F1 subunit. nih.gov
A significant finding is that the specific host proteases utilized for F protein cleavage can differ between laboratory-adapted strains and clinical "field" strains of HPIV-3. asm.orgcolumbia.edu
Laboratory-Adapted Strains: These viruses typically possess a multibasic cleavage site in their F protein (e.g., RXKR), which is recognized and cleaved by the ubiquitous intracellular protease furin within the trans-Golgi network during glycoprotein trafficking. nih.govasm.orgelsevierpure.com
Field Strains: In contrast, circulating clinical strains of HPIV-3 often have a monobasic cleavage site. elsevierpure.com These F proteins are not efficiently cleaved by furin. Instead, they are cleaved at the cell surface by extracellular, membrane-bound serine proteases. nih.govasm.org Two such proteases identified as sufficient for cleaving field strain F protein are TMPRSS2 (Transmembrane protease, serine 2) and TMPRSS13 . nih.govasm.orgnih.gov
This reliance on specific extracellular proteases, which are expressed in a narrow subset of cells in the respiratory tract, suggests a "just-in-time" activation mechanism for the F protein of clinical HPIV-3 strains. nih.govnih.gov This may be a key regulator of viral tropism and spread within a host. columbia.eduelsevierpure.com The inhibition of these extracellular serine proteases has been shown to block the cleavage of field strain F0 and reduce the production of infectious virus. nih.gov
| HPIV-3 Strain Type | F Protein Cleavage Site | Primary Host Protease(s) | Location of Cleavage |
| Laboratory-Adapted | Multibasic (e.g., RXKR) | Furin | Intracellular (trans-Golgi network) |
| Field (Clinical) | Monobasic | TMPRSS2, TMPRSS13 | Extracellular (cell surface) |
Cellular Pathways Influencing F Protein Trafficking and Expression
The expression levels of the F protein can be modulated by viral regulatory mechanisms that interface with the host's cellular machinery. One such mechanism involves the gene-end (GE) transcription signal of the HPIV-3 matrix (M) protein gene. nih.gov The M gene's GE signal contains an unusual 8-nucleotide insert that promotes the synthesis of a readthrough M-F bicistronic mRNA transcript at the expense of the monocistronic F mRNA. nih.govresearchgate.net This leads to a downregulation of F protein expression. nih.gov Experimental "repair" of this aberrant M-GE signal by removing the insert shifts transcription towards the more efficient production of monocistronic F mRNA, resulting in a substantial increase in the amount of F protein expressed in the cell and incorporated into new virions. nih.gov This viral strategy of attenuating the expression of a major protective antigen may have implications for host immune responses. nih.gov
Additionally, like all glycoproteins, the F protein relies on the host cell's endoplasmic reticulum (ER) and Golgi apparatus for proper folding, post-translational modifications (such as glycosylation), and transport to the cell surface where it can participate in viral budding and cell-to-cell fusion. uniprot.org While specific host factors that directly regulate F protein trafficking are still being fully elucidated, it is clear that the integrity of these cellular secretory pathways is essential for its function.
Post-translational Modifications of Human Parainfluenza Virus Type 3 Fusion (F) Protein
The Human parainfluenza virus type 3 (HPIV-3) fusion (F) protein undergoes several post-translational modifications that are critical for its structure, function, and role in the viral life cycle. Among the most significant of these is glycosylation.
Glycosylation and its Functional Implications
The HPIV-3 F protein is a glycoprotein, meaning it is covalently attached to carbohydrate chains (glycans). This modification, known as glycosylation, occurs in the endoplasmic reticulum and Golgi apparatus of the host cell. The inactive precursor of the fusion protein, F0, is glycosylated before it is proteolytically cleaved into the active F1 and F2 subunits. This process is essential for the protein to become functionally active.
Based on sequence analysis, the HPIV-3 F protein (strain Wash/47885/57) has three potential sites for N-linked glycosylation. These sites are located at asparagine (N) residues within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.
Potential N-linked Glycosylation Sites in HPIV-3 F Protein
| Site | Position | Subunit |
| 1 | 238 | F1 |
| 2 | 359 | F1 |
| 3 | 446 | F1 |
While the precise functional roles of each of these specific glycans on the HPIV-3 F protein have not been extensively detailed in published research, the glycosylation of viral fusion proteins, in general, is known to have several important implications:
Proper Folding and Stability: Glycans can act as chaperones, assisting in the correct folding and conformational maturation of the protein. They can also enhance the stability of the protein structure, protecting it from degradation.
Intracellular Trafficking: The carbohydrate moieties can serve as signals for the proper transport of the F protein from the endoplasmic reticulum to the Golgi apparatus and ultimately to the cell surface, where viral assembly and budding occur.
Immune Evasion: The glycan shield can mask antigenic sites on the F protein, helping the virus to evade the host's immune response, particularly recognition by neutralizing antibodies.
Modulation of Fusion Activity: Although the direct impact of F protein glycosylation on HPIV-3's fusion activity is not fully elucidated, studies on other paramyxoviruses suggest that glycosylation can influence the fusogenic capacity of the F protein. The size and location of the glycans can affect the conformational changes required for membrane fusion.
It is important to note that much of the research on HPIV-3 glycosylation has focused on the hemagglutinin-neuraminidase (HN) protein. The glycosylation status of HN has been shown to indirectly affect the F protein's function, particularly its cleavage and the promotion of fusion. However, the intrinsic role of the glycans on the F protein itself remains an area requiring further investigation to fully understand the molecular interactions and regulation of HPIV-3 mediated membrane fusion.
Rational Design of Antiviral Strategies Targeting Human Parainfluenza Virus Type 3 Fusion F Protein
Fusion Inhibitors: Mechanisms of Action and Design Principles
The development of fusion inhibitors for HPIV-3 has primarily focused on two main classes of molecules: peptidic inhibitors that mimic regions of the F protein and small molecules that stabilize its pre-fusion conformation.
Peptidic Inhibitors Targeting Heptad Repeats (e.g., HR2-mimetic, HRC-derived peptides)
A key structural feature of the HPIV-3 F protein is the presence of two heptad repeat regions, designated as the N-terminal heptad repeat (HRN or HR1) and the C-terminal heptad repeat (HRC or HR2). creative-diagnostics.comnih.gov During the fusion process, these regions assemble into a highly stable six-helix bundle (6HB), which is essential for bringing the viral and cellular membranes into close proximity for fusion. biorxiv.orgcreative-diagnostics.com Peptidic inhibitors have been designed to mimic the HRC domain and competitively bind to the HRN domain, thereby preventing the formation of the 6HB. nih.govnih.gov
Peptides derived from the HRC region of the HPIV-3 F protein have been shown to be potent inhibitors of viral fusion. nih.govnih.gov These peptides, often referred to as HR2-mimetic or HRC-derived peptides, are thought to act by binding to the transiently exposed HRN domains of the F protein during its conformational transition. biorxiv.orgwisc.edu This binding event physically obstructs the interaction between the native HRC and HRN domains, effectively halting the fusion process before the formation of the fusogenic 6HB. nih.govnih.gov The inhibitory activity of these peptides is often enhanced by conjugation to a hydrophobic moiety, such as cholesterol, which is believed to increase their localization to the cell membrane where fusion occurs. nih.govmdpi.com For instance, cholesterol-derivatized HRC peptides have demonstrated significantly higher inhibitory potency against HPIV-3 entry compared to their unmodified counterparts. mdpi.com
Table 1: Inhibitory Activity of HPIV-3 HRC-Derived Peptides
| Peptide Description | Target Virus | EC50/IC50 | Reference(s) |
|---|---|---|---|
| 35 amino acid HRC-derived peptide | HPIV-3 | 1.2 µM | nih.gov |
| 34 amino acid HRC-derived peptide | HPIV-2 | 2.1 µM | nih.gov |
| Cholesterol-derivatized HRC peptides | HPIV-3 | ~7 nM | mdpi.com |
| VIQKI-PEG4-Chol | HPIV-3 | ~20-100 nM | wisc.edu |
| VIQKI-PEG24-Chol | HPIV-3 | ~20-100 nM | wisc.edu |
| RSV HRC-cholesterol conjugate | RSV | ~1-3 µM | wisc.edu |
Interestingly, certain HRC-derived peptides from HPIV-3 have demonstrated broad-spectrum activity against other related paramyxoviruses. nih.govwisc.edu This cross-reactivity is attributed to the structural conservation of the HRN and HRC domains across different paramyxovirus species. For example, a peptide designated as "VIQKI," which is derived from the HPIV-3 HRC domain with five amino acid substitutions, has been shown to potently inhibit both HPIV-3 and Respiratory Syncytial Virus (RSV) infection. wisc.eduresearchgate.net This dual inhibition is achieved through the peptide's ability to bind to the HRN domains of both HPIV-3 and RSV F proteins, despite differences in their primary sequences. wisc.edu X-ray co-crystal structures have revealed that the N-terminal segment of the VIQKI peptide can adopt remarkably different conformations to effectively engage the HRN domains of both viruses. wisc.edu Furthermore, an HPIV-3 HRC peptide has been shown to be more effective at inhibiting Hendra virus (HeV) and Nipah virus (NiV) fusion than peptides derived from the HeV F protein itself. nih.govasm.org
Table 2: Dual Inhibitory Activity of HPIV-3 HRC-Derived Peptide (VIQKI)
| Target Virus | Inhibitory Activity | Mechanism | Reference(s) |
|---|---|---|---|
| HPIV-3 | Potent inhibition of fusion | Binds to the HRN domain of HPIV-3 F protein | wisc.edu |
| RSV | Potent inhibition of fusion | Binds to the HRN domain of RSV F protein | wisc.edu |
| Nipah Virus (NiV) | Potent inhibition of fusion | Binds to the HRN domain of NiV F protein | wisc.edu |
| Measles Virus (MeV) | Potent inhibition of fusion | Binds to the HRN domain of MeV F protein | wisc.edu |
| Parainfluenza Virus 5 (PIV5) | Potent inhibition of fusion | Binds to the HRN domain of PIV5 F protein | wisc.edu |
Small Molecule Inhibitors Targeting Conformational States (e.g., Pre-fusion Stabilization)
In addition to peptidic inhibitors, small molecules that target the HPIV-3 F protein are also being explored as potential antiviral agents. These small molecules can act by stabilizing the pre-fusion conformation of the F protein, thereby preventing the conformational changes necessary for membrane fusion. asm.org For other paramyxoviruses like RSV, small molecules such as JNJ-53718678 and TMC-353121 have been shown to bind to a cavity at the interface of the F protein trimer, stabilizing its pre-fusion state. nih.gov While specific small molecule inhibitors for HPIV-3 F protein that function through this mechanism are still under active investigation, this approach holds promise for the development of broad-spectrum paramyxovirus inhibitors.
Computational Approaches in Inhibitor Discovery
Computational methods play an increasingly important role in the discovery and optimization of antiviral inhibitors targeting the HPIV-3 F protein.
Structure-Guided Design and Optimization
The availability of high-resolution structural data for the HPIV-3 F protein in its different conformational states has enabled the use of structure-guided design to develop more potent and specific inhibitors. researchgate.netnih.govchemrxiv.org For instance, the co-crystal structures of the VIQKI peptide bound to the HRN domains of HPIV-3 and RSV have provided a molecular blueprint for the design of next-generation inhibitors with improved efficacy. researchgate.netnih.govchemrxiv.org By analyzing the specific interactions between the peptide and the HRN domains, researchers can introduce targeted mutations to enhance binding affinity and stability. researchgate.netnih.govchemrxiv.org This approach led to the development of VIQKI derivatives with phenylalanine substitutions that exhibited enhanced antiviral activity against both HPIV-3 and RSV. researchgate.netnih.govchemrxiv.org Computational docking and molecular dynamics simulations are also employed to predict the binding modes of small molecules to the F protein and to guide their chemical optimization. scielo.br
Molecular Docking and Dynamics Simulations
The rational design of antivirals targeting the Human Parainfluenza Virus Type 3 (HPIV3) fusion (F) protein increasingly relies on computational methods to predict and analyze the interactions between the viral protein and potential inhibitory molecules. Molecular docking and molecular dynamics (MD) simulations are powerful tools in this endeavor, enabling the identification and refinement of compounds that can disrupt the F protein's essential role in viral entry. nih.govveterinaria.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of HPIV3, this involves docking candidate antiviral molecules, such as small molecules or peptides, into specific binding sites on the F protein. The primary targets on the F protein are regions critical for the conformational changes that drive membrane fusion. wisc.edu One key area of focus is the transient "pre-hairpin" intermediate state of the F protein, where the N-terminal heptad repeat (HRN) domains are exposed. Peptides derived from the C-terminal heptad repeat (HRC) domain of the F protein have been designed to bind to these exposed HRN domains, preventing the formation of the stable six-helix bundle (6HB) required for fusion. wisc.edu Docking simulations help in optimizing the binding affinity of these HRC-derived peptides by predicting how modifications to the peptide sequence will affect their interaction with the HRN target.
While many computational efforts have targeted the associated hemagglutinin-neuraminidase (HN) protein to indirectly inhibit F protein function, direct targeting of the F protein is a key strategy. asm.org For instance, virtual screening of compound libraries can be performed against the known crystal structure of the HPIV3 F protein to identify novel small molecules that bind to critical pockets. pnas.org
Following the initial identification of potential inhibitors through docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and detailed understanding of the protein-ligand complex. veterinaria.org MD simulations model the atomic-level movements of the protein and the bound inhibitor over time, offering insights into the stability of the interaction and the conformational changes induced by the binding event. veterinaria.org By simulating the behavior of the F protein-inhibitor complex in a solvated environment, researchers can assess the durability of the binding, calculate binding free energies, and identify key residues that stabilize the interaction. This information is crucial for the lead optimization phase of drug development, allowing for the rational modification of candidate compounds to improve their potency and pharmacokinetic properties.
Table 1: Computationally Investigated Compounds Targeting the HPIV3 Fusion Process
| Compound Class | Target Site on Viral Complex | Computational Method Used | Predicted Mechanism of Action |
|---|---|---|---|
| HRC-derived lipopeptides (e.g., VIQKI-based peptides) | N-terminal heptad repeat (HRN) of F protein | Not explicitly stated, but design is based on protein-protein interaction principles amenable to docking/MD | Binds to the exposed HRN domain in the pre-hairpin intermediate, preventing the conformational change required for fusion. wisc.edu |
| Small Molecules (e.g., CSC11, PAC-3066) | Hemagglutinin-Neuraminidase (HN) protein (Site II) | Induced-fit docking, Glide docking | Interacts with HN to induce premature activation and conformational change of the F protein, rendering the virus non-infectious. asm.org |
Mechanisms of Resistance to HPIV3 F Protein-Targeting Antivirals
The development of antiviral resistance is a significant challenge that can curtail the long-term efficacy of therapeutics targeting the HPIV3 F protein. nih.gov Viral evolution under the selective pressure of an inhibitor can lead to the emergence of mutations that reduce the antiviral's effectiveness. Resistance mechanisms primarily involve amino acid substitutions in the target protein that either directly prevent the inhibitor from binding or compensate for the inhibitor's disruptive effect. nih.govmdpi.com
For neutralizing monoclonal antibodies (mAbs) that target the apex of the prefusion F protein, HPIV3 can develop resistance through single point mutations within the F protein itself. nih.govdoaj.org These mutations can abolish mAb binding and neutralization, allowing the virus to escape the host's immune response or therapeutic intervention. doaj.orgresearchgate.net A key mechanism of resistance involves an adaptation of the entire fusion complex. Studies have shown that specific mutations in the F protein can lead to a state where the associated HN protein, which normally restrains the F protein from premature triggering, shifts its position. nih.govdoaj.org This "uncapping" of the F protein apex makes the fusion process more readily triggered, effectively bypassing the blocking action of the antibody. doaj.org This demonstrates the adaptability of the HN-F complex in overcoming targeted inhibition. nih.gov
The F protein is a primary target for neutralizing antibodies, and mutations affecting this interaction are key to immune evasion. mdpi.com However, because the F protein's function is highly conserved and essential for viral entry, there are significant structural and functional constraints on its evolution. mdpi.comfrontiersin.org This suggests that resistance-conferring mutations may come at a "fitness cost" to the virus, potentially impairing its replication or transmission efficiency in the absence of the antiviral agent. Nonetheless, the high replication rate of RNA viruses provides ample opportunity for the selection of viable escape mutants.
Table 2: Known Resistance Mutations in Paramyxovirus F Proteins
| Virus | Antiviral Agent | F Protein Mutation(s) | Mechanism of Resistance |
|---|---|---|---|
| Human Parainfluenza Virus 3 (HPIV3) | Anti-F neutralizing monoclonal antibody (mAb) | A194T, L234F | Abolishes mAb binding and neutralization; alters the HN-F complex to make the F protein more easily triggered for fusion. doaj.orgresearchgate.net |
Human Parainfluenza Virus Type 3 Fusion F Protein in Vaccine Development Research
F Protein as a Primary Antigen for Vaccine Design
The fusion (F) glycoprotein (B1211001) of the Human parainfluenza virus type 3 (HPIV-3) is a critical component for viral entry into host cells and stands as a major target for neutralizing antibodies. nih.govnih.gov This type I fusion protein facilitates the merging of the viral and cellular membranes. pnas.org The HPIV-3 F protein, along with the haemagglutinin-neuraminidase (HN) protein, represents the primary surface glycoproteins and key antigenic determinants of the virus. nih.gov As a class I fusion protein, the F protein exists in two main conformational states: a metastable prefusion (pre-F) state and a stable postfusion (post-F) state. nih.govtandfonline.com The pre-F conformation is the primary form found on infectious virions, making it the principal target for potent neutralizing antibodies. nih.govtandfonline.com Consequently, the F protein, particularly in its pre-F conformation, is a leading antigen for the design of effective HPIV-3 vaccines. nih.govnih.gov
Immunological Advantage of Stabilizing the Pre-fusion Conformation
Stabilizing the HPIV-3 F protein in its pre-fusion (pre-F) conformation is a key immunological strategy in vaccine development. The pre-F state is the predominant form on the surface of an infectious virus, and antibodies that recognize this conformation are typically the most potent in neutralizing the virus. tandfonline.combiorxiv.org In contrast, antibodies that target the post-fusion (post-F) state are generally not neutralizing. tandfonline.com
Research has demonstrated that immunogens based on the stabilized pre-F protein of HPIV-3 elicit significantly higher titers of neutralizing antibodies compared to those based on the post-F conformation. pnas.orgtandfonline.com Studies in mice have shown that pre-F stabilized immunogens can induce neutralizing titers that are 200- to 500-fold higher than those elicited by the post-F form. pnas.orgresearchgate.net This superior immunogenicity is attributed to the presentation of key neutralizing epitopes at the apex of the F protein trimer, which are present in the pre-F state but are lost during the conformational change to the post-F state. nih.govresearchgate.net The stabilization of this transient pre-F state, therefore, allows the immune system to generate a robust and targeted antibody response against the most vulnerable form of the virus. nih.govpnas.org
Rational Antigen Design Strategies (e.g., Structure-Based Design)
Structure-based design has been instrumental in developing stabilized pre-fusion HPIV-3 F immunogens. pnas.org This rational approach utilizes the atomic-level structural information of the F protein to engineer mutations that lock it in its metastable pre-F state. pnas.orgresearchgate.net Taking cues from the crystal structure of the related simian parainfluenza virus 5 (PIV5) F glycoprotein, researchers have constructed homology models for the HPIV-3 pre-F protein. pnas.org
These models have guided the introduction of specific mutations to enhance stability. Key strategies include:
Disulfide Bonds: Introducing new disulfide bonds to covalently link different parts of the protein and prevent the conformational rearrangement to the post-fusion state. Nine combinations of six different disulfide bonds have been successfully used. pnas.orgresearchgate.net
Cavity-Filling Mutations: Introducing mutations with bulkier amino acid side chains to fill internal cavities within the protein structure, thereby increasing its stability. pnas.org
A cryo-electron microscopy (cryo-EM) structure of an engineered, stabilized PIV3 F trimer bound to a pre-F-specific antibody provided atomic-level details that confirmed how these introduced mutations improved stability. researchgate.net This structure-guided engineering has led to the creation of highly effective immunogens that are crucial for next-generation vaccine candidates against HPIV-3. pnas.org
Immunogenicity and Protective Efficacy in Preclinical Models
Induction of Neutralizing Antibodies
Vaccine candidates utilizing the stabilized pre-fusion F protein of HPIV-3 have consistently demonstrated the ability to induce high titers of potent neutralizing antibodies in preclinical studies. nih.govpnas.org The level of serum neutralizing antibodies is a known correlate of protection against several major respiratory viruses. nih.govresearchgate.net Immunization of mice with pre-F stabilized HPIV-3 F variants elicited neutralizing antibody titers that were 200- to 500-fold higher than those induced by the post-fusion F protein. pnas.orgresearchgate.net In some cases, the 50% effective concentration (EC₅₀) values for neutralization reached as high as 593,000. pnas.org Similarly, in nonhuman primates, a quadrivalent vaccine including the pre-F stabilized F glycoproteins from PIV1-4 induced potent neutralizing responses against all four virus types. For HPIV-3 specifically, the average titer elicited in these animals was over five times higher than any titer observed in a cohort of more than 100 human adults, underscoring the potent immunogenicity of the pre-F antigen. researchgate.net
| Immunogen | Fold-Increase in Neutralizing Titer (Pre-F vs. Post-F) | Reference |
|---|---|---|
| PIV3 I213C/G230C/A463V/I474Y-GCN4 pre-fusion variant | 250-fold higher | pnas.org |
| Double-disulfide variant I213C-G230C/Q162C-L168C/A463V/I474Y | 370-fold higher | pnas.org |
| Various Pre-fusion Stabilized PIV3 F Immunogens | 200 to 500-fold higher | researchgate.net |
Characterization of Antibody Responses (e.g., Affinity, Specificity)
The antibody response elicited by pre-fusion F (pre-F) antigens is characterized by high affinity and specificity for the pre-F conformation. tandfonline.com Screening of B cells from healthy individuals has identified potent human monoclonal antibodies (mAbs) that specifically target the HPIV-3 pre-F protein. nih.govresearchgate.net Many of these potent neutralizing antibodies target two non-overlapping epitopes on the F protein, with a majority directed towards the apex of the trimer. nih.govresearchgate.netbiorxiv.org
For example, the antibody PI3-E12 demonstrates high specificity for the pre-F conformation, unlike other mAbs that may also show weak binding to the post-fusion form. tandfonline.com Another cross-neutralizing mAb, 3x1, which is effective against both HPIV-3 and HPIV-1, binds with extremely high affinity to the HPIV-3 pre-F protein, with a dissociation constant (Kᴅ) of less than 10⁻¹² M. biorxiv.org These findings highlight that vaccination with stabilized pre-F immunogens can successfully induce B cells that produce high-affinity antibodies targeting critical, conformation-specific neutralizing epitopes. nih.gov
Evaluation in Animal Models (e.g., Cotton Rats)
The cotton rat is a well-established and permissive model for studying HPIV-3 infection and evaluating vaccine efficacy. researchgate.netnih.govtandfonline.com Preclinical trials in cotton rats have demonstrated that vaccination with HPIV-3 F protein constructs can confer complete protection against viral challenge. nih.govnih.gov For instance, vaccination with a chimeric FHN glycoprotein, which combines the extracellular domains of the F and HN proteins, was completely protective at doses as low as 100 ng. nih.govresearchgate.net This FHN vaccine was superior to immunization with the individual F and HN proteins separately or as a mixture. nih.gov
Furthermore, the prophylactic administration of potent neutralizing monoclonal antibodies targeting the F protein, such as PI3-E12, has been shown to provide robust protection against HPIV-3 infection in cotton rats. nih.govresearchgate.nettandfonline.com Studies have also shown that intranasal or other routes of administration of F-protein based vaccines can prevent viral replication in the lungs of challenged cotton rats. genscript.com These results from the cotton rat model, along with data from mice, hamsters, and nonhuman primates, provide strong preclinical evidence for the protective potential of HPIV-3 F protein-based vaccines. nih.govpnas.orggenscript.com
| Animal Model | Vaccine/Antibody | Key Finding | Reference |
|---|---|---|---|
| Cotton Rat | Chimeric FHN glycoprotein | Completely protective at 100 ng dose. | nih.gov |
| Cotton Rat | Monoclonal antibody PI3-E12 | Potent protection against HPIV-3 infection. | researchgate.net |
| Cotton Rat | Chimeric FRHNP glycoprotein (RSV F + PIV-3 HN) | 200 ng dose completely protected against PIV-3 challenge. | nih.gov |
| Mice | Pre-fusion stabilized PIV3 F variants | Induced 200- to 500-fold higher neutralizing titers than post-fusion F. | pnas.org |
| Nonhuman Primates | Quadrivalent pre-fusion PIV1-4 F vaccine | Induced potent neutralizing responses against HPIV-3. | researchgate.net |
Antigenic Diversity and Cross-Protective Strategies
The development of a broadly effective vaccine against Human Parainfluenza Virus Type 3 (HPIV-3) is complicated by the virus's antigenic diversity. Understanding the genetic and antigenic variability of the fusion (F) protein is crucial for designing vaccines that can offer wide-ranging protection.
Genetic and Antigenic Variability of HPIV-3 F Protein Strains
HPIV-3 is considered a single serotype, but genetic and antigenic variations exist among circulating strains. nih.govplos.org Phylogenetic analysis of HPIV-3 strains based on the hemagglutinin-neuraminidase (HN) gene has revealed the co-circulation of multiple genetic lineages. plos.org While the F protein is generally more conserved than the HN protein, variations do occur. nih.gov
Studies have identified specific amino acid substitutions in the F protein of different HPIV-3 isolates. For instance, a study of strains in Beijing found that the deduced amino acid homology of the F protein among isolates was between 98.7% and 100%. plos.org Another analysis identified an amino acid substitution, R73K, in the F protein of one strain and a negatively selected site at position 398 that corresponded to previously reported neutralization-related sites. nih.gov Furthermore, a key difference has been observed in the F protein's cleavage activation site at position 108 between laboratory-adapted strains and circulating field strains. nih.gov The majority of clinical isolates possess a glutamic acid (E) at this position, while lab-passaged strains often have a lysine (B10760008) (K). nih.gov
Antigenic mapping has identified at least eight antigenic sites on the F protein, with four of these being recognized by neutralizing monoclonal antibodies. nih.gov While HPIV-3 is monotypic, this antigenic polymorphism underscores the need for vaccine candidates that can elicit a broad immune response. nih.gov
Approaches for Broadly Protective Vaccines
A primary strategy for developing a broadly protective HPIV-3 vaccine is to target conserved regions of the F protein that are critical for its function. The prefusion conformation of the F protein (pre-F) is a key target for neutralizing antibodies. pnas.orgtandfonline.com This metastable state of the protein is essential for viral entry, and antibodies that bind to and stabilize this conformation can potently neutralize the virus. pnas.orgresearchgate.net
Structure-based vaccine design has been instrumental in this approach. By introducing specific mutations, researchers can stabilize the F protein in its prefusion conformation, enhancing its immunogenicity and the resulting neutralizing antibody response. pnas.org This strategy has been shown to elicit high-titer neutralizing antibodies against HPIV-3 and has been extended to develop a quadrivalent vaccine candidate targeting HPIV-1, -2, -3, and -4 by using prefusion-stabilized F proteins from all four serotypes. pnas.orgresearchgate.net
Another approach involves the use of viral vectors that express the HPIV-3 F protein, aiming to induce both humoral and cellular immunity. nih.gov The inclusion of "internal" viral proteins, in addition to the surface glycoproteins, can induce substantial protection that is likely mediated by cellular immunity, potentially offering broader protection against various strains. plos.org
F Protein-Based Vaccine Platforms in Research
Various vaccine platforms are being investigated to deliver the HPIV-3 F protein and induce a protective immune response. These platforms are primarily in the preclinical and clinical research phases.
Subunit Vaccines
Subunit vaccines containing purified HPIV-3 F protein are a significant area of research. The focus has been on using the stabilized prefusion form of the F glycoprotein as the immunogen. pnas.orgresearchgate.net Research has shown that immunization with prefusion-stabilized F protein elicits significantly higher neutralizing antibody titers in animal models compared to the postfusion form of the protein. pnas.org
A quadrivalent subunit vaccine, including the prefusion-stabilized F proteins from HPIV-1, -2, -3, and -4, has been tested in mice and nonhuman primates. In these studies, the vaccine induced potent, type-specific neutralizing responses against all four PIV types. pnas.orgresearchgate.net The average PIV-3 neutralizing titers induced by the quadrivalent vaccine in rhesus macaques were substantially higher than those observed in a cohort of healthy adults with natural immunity. pnas.org
Table 1: Research Findings on HPIV-3 F Protein Subunit Vaccines
| Vaccine Candidate | Key Feature | Research Finding | Animal Model |
|---|---|---|---|
| Prefusion-stabilized PIV3 F | Mutations to stabilize the prefusion state | Elicited high-titer neutralizing antibodies. | Mice, Rhesus Macaques |
| Quadrivalent prefusion F | Combination of prefusion F from PIV1-4 | Induced potent neutralizing responses against all four PIV types. | Mice, Rhesus Macaques |
mRNA Vaccine Approaches
The success of mRNA vaccines for other infectious diseases has spurred interest in their application for HPIV-3. portlandpress.com An mRNA vaccine would involve introducing a synthetic mRNA molecule that encodes the HPIV-3 F protein, likely in its stabilized prefusion conformation. frontiersin.org Once inside host cells, the mRNA is translated into F protein, which then acts as an antigen to stimulate an immune response. portlandpress.com
Key components of an mRNA vaccine construct include the open reading frame of the selected antigen (the F protein), 5' and 3' untranslated regions (UTRs), a 5'-cap, and a poly-A tail to enhance stability and translation. frontiersin.org The mRNA is typically encapsulated in lipid nanoparticles (LNPs) for delivery into cells. portlandpress.com This platform offers the advantages of rapid development and manufacturing. portlandpress.com While specific clinical research data on HPIV-3 mRNA vaccines is emerging, the principles of this technology are being actively explored for this and other respiratory viruses.
Recombinant Viral Vectors (e.g., rVSV, rSeV)
Recombinant viral vectors provide a means to express the HPIV-3 F protein in the context of a different, often attenuated, viral infection. This approach can stimulate a robust and broad immune response.
Recombinant Sendai Virus (rSeV): Sendai virus, a murine parainfluenza virus, has been used as a vector to express the HPIV-3 F or HN genes. nih.gov In studies using cotton rats, an rSeV-based HPIV-3 vaccine candidate expressing the F protein (rSeV-hPIV3-F) was shown to elicit both binding and neutralizing antibodies, as well as interferon-γ-producing T-cells. This vaccine provided protection against subsequent challenge with HPIV-3. nih.gov
Recombinant Bovine Parainfluenza Virus Type 3 (rB/HPIV3): A chimeric virus consisting of a bovine PIV-3 backbone with the F and HN genes from HPIV-3 has been developed as a vaccine vector. plos.orgnih.govnih.gov This vector is attenuated in humans due to host range restriction. plos.org It has been engineered to express the F protein of Respiratory Syncytial Virus (RSV), creating a bivalent vaccine candidate against both HPIV-3 and RSV. plos.orgnih.govresearchgate.net Immunization of hamsters with this vector induced high levels of resistance to challenge with both HPIV-3 and RSV. nih.govresearchgate.net
Table 2: Research on Recombinant Viral Vectors for HPIV-3 F Protein
| Vector | Antigen Expressed | Key Finding in Animal Models |
|---|---|---|
| Recombinant Sendai Virus (rSeV) | HPIV-3 F protein | Elicited neutralizing antibodies and protected against HPIV-3 challenge in cotton rats. nih.gov |
| Recombinant Bovine/Human PIV-3 (rB/HPIV3) | HPIV-3 F and HN (as part of vector backbone) + RSV F protein | Induced protective immunity against both HPIV-3 and RSV in hamsters and rhesus monkeys. plos.orgnih.gov |
Advanced Methodologies for Studying Human Parainfluenza Virus Type 3 Fusion F Protein
High-Resolution Structural Determination Techniques
Understanding the atomic-level architecture of the HPIV-3 F protein is fundamental to deciphering its function. High-resolution structural techniques have been instrumental in visualizing the protein in its different conformational states, primarily the prefusion and postfusion forms.
X-ray crystallography has provided foundational insights into the structure of the paramyxovirus F protein, including that of HPIV-3. This technique has been successfully used to solve the crystal structures of the F protein in both its metastable prefusion and highly stable postfusion conformations. These structures have revealed the dramatic molecular rearrangements that the F protein undergoes to drive the fusion of the viral and host cell membranes.
The crystal structure of the uncleaved ectodomain of the HPIV-3 F protein, for instance, unexpectedly revealed a six-helix bundle (6HB) characteristic of the postfusion state. This finding suggested that the ectodomain, when expressed without its transmembrane anchor, can adopt a postfusion-like conformation, highlighting the critical role of the transmembrane domain in maintaining the metastable prefusion state.
Key Research Findings from X-ray Crystallography:
| HPIV-3 F Protein Form | Key Structural Features Revealed | Significance |
| Prefusion Conformation | Globular head with a protected fusion peptide. | Represents the metastable state on the virion surface before activation. |
| Postfusion Conformation | Elongated, highly stable six-helix bundle (6HB). | Represents the final state after membrane fusion, providing the energy for the process. |
| Uncleaved Ectodomain | Formation of a 6HB, similar to the postfusion state. | Demonstrates the inherent stability of the postfusion conformation and the role of the transmembrane anchor in preserving the prefusion state. |
Cryo-EM and Cryo-ET have emerged as powerful techniques for visualizing the HPIV-3 F protein in a near-native state, both as an isolated molecule and in the context of the whole virion. Cryo-EM has been instrumental in determining the high-resolution structure of the prefusion-stabilized HPIV-3 F trimer, often in complex with neutralizing antibodies. nih.gov These studies provide atomic-level details of how mutations can stabilize the prefusion conformation and how antibodies recognize specific epitopes to block viral entry. nih.gov
Cryo-ET, on the other hand, allows for the three-dimensional visualization of authentic, pleomorphic HPIV-3 virions. nih.gov This technique has been used to image the distribution and organization of the F and hemagglutinin-neuraminidase (HN) glycoproteins on the viral surface. nih.gov Notably, Cryo-ET has provided evidence for the association of F and HN proteins into a fusion complex even before the virus engages with a host cell receptor. uthsc.eduasm.org Furthermore, by capturing virions interacting with receptor-bearing membranes, Cryo-ET has enabled the visualization of intermediate states in the fusion process, offering a step-by-step view of the conformational changes that lead to membrane merger. uthsc.edu
Key Research Findings from Cryo-EM and Cryo-ET:
| Technique | Sample | Key Findings |
| Cryo-EM | Prefusion-stabilized HPIV-3 F trimer with antibody | Atomic details of stabilizing mutations and antibody-epitope interactions. nih.gov |
| Cryo-ET | Whole HPIV-3 virions | 3D ultrastructure, colocalization of F and HN proteins prior to receptor engagement. nih.govasm.org |
| Cryo-ET | HPIV-3 virions interacting with target membranes | Visualization of intermediate steps of the fusion process, including receptor engagement and conformational changes in the F protein. uthsc.edu |
Biophysical Characterization Techniques
To complement structural studies, biophysical techniques are employed to quantify the molecular interactions and dynamic processes involved in HPIV-3 F protein function.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time. In the context of the HPIV-3 F protein, SPR can be utilized to characterize the interaction between the F protein and its binding partners, such as neutralizing antibodies. For instance, in a study on Respirovirus 3 (HPIV-3), SPR was used for the off-rate analysis of single-domain camelid antibody fragments (VHHs) binding to the prefusion F protein. nih.gov In such an assay, the purified F protein is immobilized on a sensor chip, and a solution containing the antibody or other binding partner is flowed over the surface. The change in the refractive index at the surface, caused by the binding and dissociation of the molecules, is measured and plotted as a sensorgram. From this data, kinetic parameters such as the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) can be determined, providing a quantitative measure of the binding affinity.
Fluorescence-based assays offer sensitive methods to study the interactions and conformational changes of the HPIV-3 F protein. One such technique is Bimolecular Fluorescence Complementation (BiFC). BiFC has been used to visualize the interaction between the HPIV-3 F and HN proteins in living cells. nih.gov In this assay, the F and HN proteins are fused to non-fluorescent fragments of a fluorescent protein. If F and HN interact, the fragments are brought into proximity, allowing the fluorescent protein to refold and emit a fluorescent signal, which can be detected by microscopy. nih.gov This technique has provided direct evidence that F and HN associate before engaging with host cell receptors. nih.gov
Fluorescence Polarization (FP) is another powerful technique for studying molecular interactions in solution. While specific applications to HPIV-3 F are not extensively documented, the principle is broadly applicable. In an FP assay, a small fluorescently labeled molecule (e.g., a peptide derived from a binding partner of F) is excited with polarized light. The polarization of the emitted light is measured. If the fluorescent molecule is small and rotates rapidly, the emitted light is depolarized. However, upon binding to the much larger F protein, its rotation slows down, and the emitted light remains polarized. This change in polarization can be used to quantify the binding affinity between the F protein and its ligand.
Functional Assays for Membrane Fusion Activity
A variety of functional assays are employed to measure the membrane fusion activity of the HPIV-3 F protein. These assays are crucial for understanding the biological consequences of the structural and biophysical properties of the F protein and for screening potential antiviral inhibitors.
One common approach is the use of reporter gene assays. In these systems, two different cell populations are used. One population expresses the HPIV-3 F and HN proteins, along with a transcriptional activator (e.g., T7 RNA polymerase). The other population expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter recognized by the transcriptional activator (e.g., the T7 promoter). When the two cell populations are co-cultured, fusion between them leads to the entry of the transcriptional activator into the target cell, activating the expression of the reporter gene. The amount of reporter protein produced, which can be quantified by enzymatic activity or luminescence, is directly proportional to the extent of cell-cell fusion. asm.org A β-galactosidase complementation-based fusion assay has also been utilized, where fusion of cells expressing different non-functional fragments of the enzyme leads to the formation of an active enzyme. nih.gov
Lipid mixing assays provide a more direct measure of the initial stages of membrane fusion. In these assays, one population of cells (or liposomes) is labeled with a fluorescent lipid probe, such as octadecyl rhodamine B chloride (R18), at a concentration that causes self-quenching of its fluorescence. asm.org When these labeled cells fuse with an unlabeled cell population, the lipid probe is diluted in the fused membrane, leading to a relief of self-quenching and an increase in fluorescence intensity. asm.org This dequenching of fluorescence can be monitored over time to determine the kinetics of lipid mixing.
Content mixing assays provide evidence for the completion of the fusion process, where the aqueous contents of the fusing entities have mixed. In a single-virus content mixing assay, vesicles containing a fluorescent dye are allowed to fuse with individual virus particles. The dequenching of the dye upon dilution into the viral interior signals the mixing of the contents.
Summary of Functional Fusion Assays:
| Assay Type | Principle | Measured Outcome |
| Reporter Gene Assay (e.g., Luciferase, β-galactosidase) | Fusion-dependent activation of a reporter gene. | Enzymatic activity or luminescence. nih.govasm.orgnih.gov |
| Lipid Mixing Assay (e.g., R18 dequenching) | Dilution of a self-quenched fluorescent lipid probe upon membrane fusion. | Increase in fluorescence intensity. asm.org |
| Content Mixing Assay | Mixing of aqueous contents between two fused compartments, often detected by fluorescence dequenching. | Increase in fluorescence signal from a content-loaded vesicle. |
Cell-Cell Fusion (Syncytia) Assays
Cell-cell fusion assays are fundamental in studying the function of the HPIV-3 F protein, which, in concert with the HN protein, mediates the fusion of the viral envelope with the host cell membrane. uniprot.org This process can also induce the fusion of an infected cell with neighboring uninfected cells, resulting in the formation of large, multinucleated cells known as syncytia. uniprot.org The formation of syncytia is a characteristic cytopathic effect of HPIV-3 infection and serves as a visual and quantifiable measure of F protein activity.
Quantitative analysis of syncytia formation can be achieved through various methods. A common approach involves co-culturing cells expressing the HPIV-3 F and HN proteins with target cells and then quantifying the resulting syncytia. This can be done by staining the cells and measuring the area of the multinucleated cells using imaging software. asm.org
Reporter gene assays provide a more high-throughput and objective measure of cell-cell fusion. nih.gov In one such assay, two different cell populations are engineered. One population expresses the HPIV-3 F and HN proteins along with one component of a reporter system (e.g., the alpha subunit of β-galactosidase), while the second, target cell population expresses the other component (e.g., the omega subunit of β-galactosidase). nih.gov When the two cell types fuse, the components of the reporter system combine to form a functional enzyme, and its activity can be measured, providing a quantitative readout of fusion. nih.gov
Table 1: Key Features of Cell-Cell Fusion (Syncytia) Assays for HPIV-3 F Protein
| Feature | Description |
|---|---|
| Principle | Measures the ability of the F protein (with HN) to mediate the fusion of cell membranes, leading to the formation of multinucleated syncytia. |
| Methodology | Co-expression of F and HN proteins in cells, which are then co-cultured with target cells. Fusion is assessed visually or through reporter gene activation. |
| Readout | Quantification of syncytia size/number or measurement of reporter enzyme activity (e.g., luminescence or colorimetric). |
| Application | Characterizing F protein function, screening for fusion inhibitors, and studying the roles of specific F and HN protein domains in the fusion process. |
Liposome-Liposome Fusion Assays
Liposome-liposome fusion assays offer a cell-free system to study the membrane fusion process mediated by viral fusion proteins in a controlled lipid environment. While specific studies detailing the use of this assay for HPIV-3 F protein are not prevalent in the provided search results, the principles derived from studies of other enveloped viruses like influenza and Sendai virus are applicable. nih.govbiorxiv.orgbiorxiv.org This methodology allows for the investigation of the lipid-mixing and content-mixing stages of fusion.
In a typical assay, two populations of liposomes are prepared. One population mimics the viral envelope, potentially incorporating purified and reconstituted HPIV-3 F and HN proteins. The other population represents the target cell membrane and may contain receptors like sialic acid. biorxiv.orgbiorxiv.org To monitor fusion, fluorescent probes are incorporated into the liposomes. Lipid mixing can be tracked by including a pair of fluorescent lipid dyes (e.g., a FRET pair) in the "viral" liposome (B1194612) membrane at a concentration that causes self-quenching. Fusion with the target liposome leads to dilution of the probes and an increase in fluorescence. biorxiv.org Content mixing is monitored by encapsulating a fluorescent dye in the "viral" liposome at a self-quenching concentration. Its release into the target liposome upon fusion results in dequenching and a fluorescent signal. biorxiv.org
Pseudotyped Virus Entry Assays
Pseudotyped virus entry assays are a valuable and safe tool for studying the entry mechanism of pathogenic viruses like HPIV-3. nih.gov This system involves producing viral particles from a surrogate, replication-deficient virus (such as a lentivirus or vesicular stomatitis virus, VSV) that have been engineered to display the envelope proteins of another virus on their surface. nih.govnih.govnih.gov For HPIV-3, this means creating pseudoviruses that bear the F and HN proteins. nih.govnih.gov
These pseudotyped viruses can infect target cells in a manner that is dependent on the incorporated HPIV-3 F and HN proteins, thus recapitulating the initial stages of viral entry. nih.govresearchgate.net The core of the pseudovirus typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.gov The level of infection can be quantified by measuring the expression of the reporter gene in the target cells. nih.gov
Studies have shown that lentiviral vectors can be successfully pseudotyped with HPIV-3 F and HN glycoproteins. nih.govnih.govresearchgate.net However, the efficiency of incorporation of these proteins into the lentiviral particles can be low, resulting in modest virus titers. nih.gov Despite this, these pseudotypes have been shown to transduce human epithelial cells in a manner that can be blocked by neuraminidase and neutralizing anti-HPIV-3 antibodies, confirming that their entry is mediated by the HPIV-3 glycoproteins. nih.gov The VSVΔG system, where the native G protein is replaced, is another effective platform for creating pseudotypes to study viral entry. nih.govnih.gov
Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interactions
Bimolecular fluorescence complementation (BiFC) is a powerful technique used to visualize and study protein-protein interactions in living cells. nih.govnih.gov This assay has been instrumental in elucidating the crucial interaction between the HPIV-3 HN and F proteins, which is essential for initiating membrane fusion. nih.govnih.govresearchgate.net
The BiFC method is based on the principle that two non-fluorescent fragments of a fluorescent protein (like Venus, a yellow fluorescent protein) can be fused to two proteins of interest. nih.govnih.gov If the two proteins of interest interact or are in close proximity, the non-fluorescent fragments are brought together, allowing them to refold and reconstitute the fluorescent protein, which can then be detected by fluorescence microscopy. nih.gov
Using this technique, researchers have demonstrated that HPIV-3 HN and F proteins associate on the cell surface even before the virus binds to its receptor on a target cell. nih.gov The assay allows for the real-time tracking of these protein complexes. Upon receptor engagement, BiFC has shown that HN drives the formation of HN-F clusters at the sites of fusion. nih.govplos.org The strength of the HN-F interaction, which can be quantified by the intensity of the fluorescence, has been shown to correlate with the fusogenicity of the glycoprotein (B1211001) pair. nih.gov
Table 2: Research Findings from BiFC Studies on HPIV-3 HN-F Interaction
| Finding | Significance | Reference(s) |
|---|---|---|
| HN and F associate before receptor engagement. | Indicates a pre-formed complex ready for activation. | nih.gov |
| Receptor binding by HN drives the formation of HN-F clusters. | Suggests a mechanism for concentrating the fusion machinery at the site of entry. | nih.govplos.org |
| The strength of the HN-F interaction correlates with fusion activity. | Mutations affecting the interaction can alter viral infectivity. | nih.gov |
| HN homo-oligomerization can be visualized. | Confirms the tetrameric nature of the HN protein. | nih.govresearchgate.net |
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a highly specific and quantitative serological assay used to measure the titer of neutralizing antibodies against a virus. nih.govnih.gov In the context of the HPIV-3 F protein, which is a major target of neutralizing antibodies, the PRNT is a critical tool for evaluating the efficacy of vaccines and antibody-based therapeutics. nih.govnih.govresearchgate.net
The principle of the PRNT is to determine the ability of antibodies in a serum sample to prevent a virus from infecting cells and forming plaques. nih.gov A known amount of HPIV-3 is pre-incubated with serial dilutions of the serum sample. This virus-antibody mixture is then added to a monolayer of susceptible cells, such as Vero cells. nih.gov After an incubation period to allow for viral entry, the cells are covered with a semi-solid overlay (like methylcellulose) which restricts the spread of the virus to adjacent cells. nih.gov This results in the formation of localized zones of cell death, or plaques, which can be visualized and counted.
The neutralizing antibody titer is typically expressed as the reciprocal of the highest serum dilution that causes a specified reduction (e.g., 50% or 60%) in the number of plaques compared to the control (virus without serum). nih.govnih.gov The PRNT60, which measures the dilution required for a 60% reduction in plaques, is commonly used for HPIV-3. nih.govbiorxiv.org
Computational and Bioinformatic Approaches
Sequence Analysis and Phylogenetic Studies
Sequence analysis and phylogenetic studies of the HPIV-3 F protein gene are essential for understanding the virus's evolution, genetic diversity, and molecular epidemiology. nih.govresearchgate.netnih.gov These studies involve sequencing the F gene from various clinical isolates and comparing them to reference strains. nih.govfrontiersin.org
Phylogenetic analysis, often performed using methods like maximum likelihood, allows for the classification of HPIV-3 strains into distinct genetic lineages or clusters. asm.orgnih.govresearchgate.net Studies have identified multiple lineages of HPIV-3 circulating globally. asm.orgnih.gov For instance, analysis of the F gene has revealed at least two lineages of HPIV-3 in North America. nih.gov
These analyses have shown that the amino acid sequence of the F protein is highly conserved, although some nucleotide diversity exists, particularly in noncoding regions. nih.gov The pattern of evolution for the HPIV-3 F gene has been compared to that of other viruses like influenza B. nih.gov Furthermore, computational analyses can identify sites in the F protein that are under positive or negative selection pressure, providing insights into regions that are important for immune evasion or protein function. frontiersin.orgmdpi.com For example, specific amino acid substitutions in the F protein have been correlated with differences in the antigenic properties and neutralization patterns of HPIV-3 strains. nih.govfrontiersin.org
Table 3: Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| β-galactosidase | |
| Green fluorescent protein (GFP) | |
| Luciferase | |
| Methylcellulose | |
| Neuraminidase | |
| Sialic acid |
Protein Modeling and Design
Computational modeling and structure-based design have become indispensable tools for understanding the intricate mechanisms of the Human parainfluenza virus type 3 (HPIV-3) fusion (F) protein and for developing targeted antiviral strategies. These methodologies leverage the three-dimensional structure of the F protein to predict its behavior and to design molecules that can interfere with its function.
A key target for these strategies is the significant conformational change the F protein undergoes to mediate membrane fusion. The protein transitions from a metastable prefusion state to a highly stable postfusion state. pnas.org Structure-based design has been instrumental in creating stabilized prefusion F glycoprotein variants for vaccine development. pnas.org By analyzing the crystal structures of related paramyxovirus F proteins, such as simian parainfluenza virus 5 (PIV5), researchers have constructed homology models of the HPIV-3 F protein in its prefusion conformation. pnas.org
These models have enabled the rational design of mutations, including disulfide bonds and cavity-filling substitutions, to lock the F protein in its prefusion state. pnas.org This stabilization is crucial because the prefusion conformation presents key neutralizing antibody epitopes. The effectiveness of these designs is often evaluated antigenically using prefusion-specific and postfusion-specific monoclonal antibodies. pnas.org
Another significant application of protein modeling is the design of fusion inhibitors. The F protein's structure consists of several domains, including N-terminal and C-terminal heptad repeat (HRN and HRC) domains, which assemble into a six-helix bundle (6HB) during the fusion process. nih.gov This assembly is a critical step for membrane fusion. Structure-guided design has been used to improve peptide inhibitors that mimic the HRC domain to prevent the formation of the 6HB. For example, a peptide inhibitor designated VIQKI, a variant of the HPIV-3 HRC domain, was shown to interfere with F-mediated fusion. nih.gov Computational analysis of the crystal structure of VIQKI in complex with the HRN domain allowed for further modifications, such as the introduction of a Phenylalanine residue, to enhance its inhibitory activity against both HPIV-3 and the related respiratory syncytial virus (RSV). nih.gov
The table below summarizes key structure-based designs targeting the HPIV-3 F protein.
| Design Strategy | Target/Concept | Example(s) | Objective | Reference |
| Prefusion Stabilization | Introduction of disulfide bonds and cavity-filling mutations based on structural models. | I213C/G230C, A463V, I474Y | To lock the F protein in its prefusion conformation for vaccine development. | pnas.org |
| Peptide Inhibition | Design of peptides that mimic the HRC domain to block the formation of the six-helix bundle (6HB). | VIQKI, VIQKI-I456F | To prevent the F protein from completing the conformational changes required for membrane fusion. | nih.gov |
These advanced methodologies, rooted in the structural understanding of the HPIV-3 F protein, continue to drive the development of novel vaccines and antiviral therapeutics.
Genome-Wide CRISPRa Screens for Host Factor Identification
Genome-wide CRISPR activation (CRISPRa) screens are a powerful high-throughput technology used to identify host factors that are essential for viral infection. Unlike CRISPR knockout screens that identify dependency factors by deleting genes, CRISPRa screens upregulate the expression of endogenous genes to identify factors that can enhance or enable viral processes, such as the fusion step of HPIV-3.
A critical step for the HPIV-3 F protein to become fusion-competent is the cleavage of its precursor, F0, into F1 and F2 subunits by a host cell protease. asm.org While laboratory-adapted strains of HPIV-3 often have a furin cleavage site, field strains possess a different cleavage motif, suggesting reliance on other proteases. asm.orgelsevierpure.com
To identify these crucial host proteases, a genome-wide CRISPRa screen was conducted. asm.orgasm.org This gain-of-function screen utilized a cell-cell fusion assay as a functional readout. asm.org The experimental setup involved cells engineered to express components of the CRISPRa system, which were then transduced with a library of single guide RNAs (sgRNAs) targeting the promoters of nearly all genes in the human genome. asm.org These cells were also engineered to express the HPIV-3 hemagglutinin-neuraminidase (HN) and F proteins. Successful cleavage of the F protein by a host protease, overexpressed due to CRISPRa, led to cell-cell fusion (syncytia formation). This fusion event conferred antibiotic resistance, allowing for the selection and identification of the cells in which a relevant protease was upregulated. asm.orgasm.org
The screen successfully identified specific lung-expressed extracellular serine proteases as sufficient for cleaving the F protein of HPIV-3 field strains. asm.org The most significant hits from this screen are detailed in the table below.
| Identified Host Factor | Gene Symbol | Function | Significance for HPIV-3 Fusion | Reference |
| Transmembrane protease, serine 2 | TMPRSS2 | Cell surface serine protease | Sufficient to cleave and activate the HPIV-3 F protein, enabling membrane fusion. | asm.orgasm.orgcolumbia.edu |
| Transmembrane protease, serine 13 | TMPRSS13 | Cell surface serine protease | Sufficient to cleave and activate the HPIV-3 F protein, enabling membrane fusion. | asm.orgasm.orgcolumbia.edu |
These findings highlight an alternative mechanism for F protein activation in a natural infection context, which is dependent on specific host proteases expressed on the cell surface. asm.org This "just-in-time" activation of the F protein is a key regulator of HPIV-3 spread and tropism within the host. asm.orgelsevierpure.com Identifying these host factors through CRISPRa screens opens new avenues for antiviral therapies targeting host-virus interactions rather than the virus itself.
Future Directions and Emerging Research Avenues for Human Parainfluenza Virus Type 3 Fusion F Protein
Development of Novel Research Tools and Platforms
Advancements in research methodologies are pivotal for deepening our understanding of the HPIV-3 F protein's structure and function. One innovative approach has been the use of biotinylated HPIV-3 F proteins in both prefusion (preF) and postfusion (postF) conformations. This tool has enabled the specific isolation and characterization of B cells that bind to the preF conformation, which is a key target for potent neutralizing antibodies. tandfonline.com
Cryo-electron microscopy (cryo-EM) has revolutionized the structural analysis of viral proteins. plos.org For the HPIV-3 F protein, cryo-EM has provided high-resolution structures of the prefusion conformation, often stabilized by mutations and in complex with neutralizing antibodies like PIA174. researchgate.netresearchgate.net These detailed structural insights are invaluable for understanding the protein's antigenicity and the mechanisms of neutralization. researchgate.netresearchgate.net Furthermore, cryo-electron tomography (cryo-ET) is being employed to visualize the HPIV-3 F protein in its native state on the surface of authentic virions, offering a more holistic view of its interaction with other viral proteins and the host cell. plos.org
Genome-wide screening technologies, such as CRISPRa (CRISPR activation) screens, are emerging as powerful tools to identify host factors essential for viral infection. nih.govasm.org Recent studies have utilized CRISPRa screens to identify host proteases, like TMPRSS2 and TMPRSS13, that are responsible for the cleavage and activation of the HPIV-3 F protein in clinical strains. nih.govasm.orgcolumbia.edu This is a significant finding, as it highlights a departure from the previously held belief that the ubiquitously expressed furin was solely responsible for this process in laboratory-adapted strains. elsevierpure.comnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of the HPIV-3 F protein's role in infection necessitates a systems-level approach that integrates data from various "omics" disciplines. While multi-omics studies specifically focused on the HPIV-3 F protein are still in their nascent stages, the application of these approaches to other respiratory viruses, such as influenza, provides a roadmap for future research. nih.gov
Integrative omics, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the host's response to HPIV-3 infection and the intricate interplay between the virus and host cell machinery. mdpi.compnnl.gov For instance, transcriptomic and proteomic analyses of HPIV-3 infected cells can reveal host genes and proteins whose expression is altered during infection, potentially identifying novel host factors that interact with or influence the F protein. nih.gov This can shed light on cellular pathways that are either exploited by the virus for its replication or are part of the host's antiviral defense mechanisms.
Furthermore, integrating multi-omics data can help in identifying biomarkers for disease severity and therapeutic response. mdpi.com By correlating specific molecular signatures with clinical outcomes, researchers can gain deeper insights into the pathogenesis of HPIV-3 and identify potential targets for therapeutic intervention. The development of databases that compile and organize multi-omics data from various viral infections will be a valuable resource for the research community. nih.gov
Structure-Guided Design of Next-Generation Antivirals and Vaccines
The detailed structural information of the HPIV-3 F protein, particularly its prefusion conformation, is a cornerstone for the rational design of next-generation antivirals and vaccines. researchgate.netfrontiersin.orgyoutube.com A key strategy in vaccine development has been the stabilization of the preF conformation, as antibodies targeting this form of the protein are often more potent in neutralizing the virus. nih.gov By introducing mutations, such as disulfide bonds and cavity-filling substitutions, researchers have successfully engineered stabilized preF trimers that elicit significantly higher neutralizing antibody titers in animal models compared to the postfusion form. researchgate.net
These stabilized preF immunogens have also been instrumental in identifying and characterizing key antigenic sites on the F protein. researchgate.net One such critical site is "antigenic site Ø," located at the apex of the preF trimer, which is a target for a number of potent neutralizing monoclonal antibodies (mAbs), including PIA174 and PI3-E12. tandfonline.comresearchgate.net The structural understanding of how these antibodies bind to and neutralize the F protein provides a blueprint for the design of vaccines that can elicit a robust and targeted immune response.
In addition to vaccine design, structural insights are guiding the development of novel antiviral agents. One promising approach is the development of fusion-inhibitory peptides derived from the heptad repeat (HR) regions of the F protein. biorxiv.org These peptides can interfere with the conformational changes of the F protein that are necessary for membrane fusion. biorxiv.org To enhance their in vivo stability and antiviral activity, these peptides are being modified, for example, by incorporating β-amino acid residues to create α/β-peptides that are more resistant to proteases. biorxiv.org
| Therapeutic Strategy | Mechanism of Action | Key Research Findings |
| Prefusion F-based Vaccines | Elicit neutralizing antibodies against the more vulnerable prefusion conformation of the F protein. | Stabilized preF trimers induce 200- to 500-fold higher neutralizing titers in mice. researchgate.net |
| Monoclonal Antibodies | Target specific epitopes on the F protein to block viral entry. | mAbs like PIA174 and PI3-E12 target the apical antigenic site Ø. tandfonline.comresearchgate.net |
| Fusion-Inhibitory Peptides | Interfere with the conformational changes of the F protein required for membrane fusion. | α/β-peptides show improved in vivo stability and antiviral activity. biorxiv.org |
Addressing Challenges in HPIV-3 F Protein Research and Therapeutic Development
Despite significant progress, several challenges remain in the research and development of therapeutics targeting the HPIV-3 F protein. A major hurdle is the inherent instability of the metastable prefusion conformation of the F protein. pnas.org This instability makes it challenging to produce and purify large quantities of the protein in its native, immunogenically relevant state for vaccine development.
Another challenge is the antigenic drift observed in the F protein of circulating HPIV-3 strains. nih.gov This genetic and antigenic variation can lead to the emergence of strains that are resistant to neutralization by existing antibodies, highlighting the need for vaccines and therapeutics that target conserved regions of the protein.
The differences between laboratory-adapted strains and clinical isolates of HPIV-3 also pose a significant challenge. nih.govelsevierpure.com As research has shown, these strains can differ in their F protein cleavage activation mechanisms, with clinical isolates often relying on extracellular proteases like TMPRSS2 and TMPRSS13, while lab-adapted strains utilize the intracellular furin. nih.govcolumbia.edunih.gov This discrepancy underscores the importance of using clinically relevant viral strains and in vivo models, such as the ferret model, to accurately assess the efficacy of novel vaccines and antivirals. nih.gov
Finally, the lack of approved vaccines or targeted antiviral therapies for HPIV-3 infections continues to be a major public health concern, particularly for vulnerable populations such as infants, young children, and immunocompromised individuals. tandfonline.comoup.com Overcoming these challenges will require a concerted effort from the scientific community, leveraging the novel research tools and strategies outlined above to accelerate the development of effective interventions against HPIV-3.
Q & A
Q. What experimental approaches are used to study the interaction between HPIV3 HN and F glycoproteins during membrane fusion?
Bimolecular fluorescence complementation (BiFC) enables real-time tracking of HN-F interactions in living cells, revealing pre-association before receptor engagement. Co-precipitation assays confirm physical association, while receptor-binding assays (e.g., neuraminidase activity measurements) clarify how HN's receptor engagement triggers F conformational changes .
Q. How do mutations in the HPIV3 fusion (F) protein affect its fusogenic activity?
Site-directed mutagenesis of the DI-DII linker region in the F protein disrupts fusion activity, as shown by syncytium formation assays and fluorescence-based fusion assays. Structural modeling (e.g., cryo-EM) and circular dichroism can validate altered conformational stability .
Q. What role does the F protein cleavage site play in HPIV3 infectivity?
Proteolytic cleavage of the F precursor (F0) into F1/F2 subunits is essential for fusion competence. In vitro cleavage assays using trypsin-like proteases (e.g., TMPRSS2) and pseudovirus systems demonstrate that mutations at the cleavage site reduce infectivity, measured via plaque assays or luciferase reporter systems .
Q. How is antigenic variation in the F protein analyzed across HPIV3 clinical isolates?
Epitope mapping using monoclonal antibodies (MAbs) and neutralization resistance assays reveal antigenic drift. Phylogenetic analysis of F gene sequences from global isolates (e.g., Nextstrain pipelines) identifies conserved vs. variable regions, with ELISA binding assays quantifying antibody escape .
Advanced Research Questions
Q. How does acetylated α-tubulin regulate inclusion body (IB) fusion in HPIV3 replication?
Pharmacological modulation (trichostatin A for acetylation; HDAC6/SIRT2 overexpression for deacetylation) combined with live-cell imaging shows IB dynamics. siRNA knockdown of α-TAT1 or HDAC6, followed by qRT-PCR and Western blotting, links acetylated α-tubulin to IB fusion efficiency and viral yield .
Q. What mechanisms underlie contradictory data on F protein epitope binding vs. neutralization efficacy?
Competitive binding assays and complemented neutralization tests distinguish epitopes that bind antibodies without neutralizing (e.g., "decoy" epitopes). Cryo-EM structures of antibody-F complexes reveal steric hindrance or conformational masking, explaining neutralization resistance despite high binding affinity .
Q. How do HPIV3 HN's dual receptor-binding sites (I and II) coordinate fusion activation?
Mutagenesis of site II (e.g., T193I, D216G) combined with surface plasmon resonance (SPR) measures pH-dependent receptor avidity. Single-particle tracking in live cells demonstrates that site II mutations enhance HN-F clustering, quantified via super-resolution microscopy .
Q. What methodologies resolve conflicting observations on heterotypic HN-F interactions across paramyxoviruses?
Chimeric glycoprotein co-expression in HeLa cells (vaccinia-T7 system) and fusion assays (β-galactosidase complementation) confirm homotypic specificity. Structural alignment of HN dimer interfaces and F trimer domains identifies steric incompatibilities in heterotypic pairs .
Q. How can conserved F protein heptad repeat domains inform antiviral peptide design?
Peptide libraries mimicking HR1/HR2 regions (e.g., DP-178 analogs) are screened via syncytium inhibition assays. NMR or X-ray crystallography validates peptide-F interactions, while in vivo efficacy is tested in cotton rat models .
Q. What genomic tools elucidate HPIV3 F protein diversity and its epidemiological implications?
Phylodynamic analysis (BEAST) of global F gene sequences (e.g., GenBank accessions) tracks clade emergence. Reverse genetics rescues recombinant viruses with clinical strain F genes, with in vitro fusion assays correlating mutations to pathogenicity .
Q. Methodological Notes
- Data Contradiction Analysis : Use hierarchical clustering of neutralization titers vs. binding affinity data to identify discordant epitopes.
- Advanced Imaging : Correlative light-electron microscopy (CLEM) visualizes IB fusion events in infected cells .
- Structural Biology : Cryo-ET of viral particles captures HN-F complexes in pre- and post-fusion states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
